molecular formula C26H38N8O3 B12371899 eCF506-d5

eCF506-d5

Cat. No.: B12371899
M. Wt: 515.7 g/mol
InChI Key: GMPQGWXPDRNCBL-XJMIFHCFSA-N
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Description

ECF506-d5 is a useful research compound. Its molecular formula is C26H38N8O3 and its molecular weight is 515.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H38N8O3

Molecular Weight

515.7 g/mol

IUPAC Name

tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate

InChI

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)/i9D2,10D2,18D

InChI Key

GMPQGWXPDRNCBL-XJMIFHCFSA-N

Isomeric SMILES

[2H]C1(CN(CC(C1([2H])N(C)C)([2H])[2H])CCN2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)NC(=O)OC(C)(C)C)OC)N)[2H]

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC

Origin of Product

United States

Foundational & Exploratory

eCF506-d5: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506, also known as NXP900, is a potent and selective, orally bioavailable inhibitor of Src family kinases (SFKs).[1][2][3][4] Extensive in vitro studies have elucidated a unique mechanism of action that distinguishes it from classical ATP-competitive kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro mechanism of action of eCF506, detailing its molecular interactions, impact on cellular signaling, and methodologies for its evaluation.

Core Mechanism: Conformation-Selective Inhibition of SRC

The primary molecular target of eCF506 is the non-receptor tyrosine kinase SRC.[3][5] Unlike many SRC inhibitors that target the active conformation of the kinase, eCF506 uniquely binds to and stabilizes the native, inactive "closed" conformation of SRC.[2][5][6][7] This conformation-selective binding has two profound consequences:

  • Inhibition of Catalytic Activity: By locking SRC in its inactive state, eCF506 prevents the autophosphorylation of SRC at tyrosine 419 (Y419), a critical step for its kinase activity.[5] This leads to a potent, sub-nanomolar inhibition of SRC's enzymatic function.[1][3]

  • Disruption of Scaffolding Functions: The inactive conformation of SRC sequesters its SH2 and SH3 domains, preventing them from interacting with other proteins.[5] A key consequence of this is the inhibition of the formation of the SRC-Focal Adhesion Kinase (FAK) complex, a crucial interaction for downstream signaling in cell adhesion, migration, and proliferation.[5] This dual action of inhibiting both catalytic and scaffolding functions represents a significant advantage over traditional SRC inhibitors.[3][5]

Quantitative Analysis of In Vitro Activity

The potency and selectivity of eCF506 have been quantified through various in vitro assays.

Target/Assay IC50/GI50 Value Cell Line(s) Reference
Enzymatic Assays
SRC (cell-free)< 0.5 nM-[1]
SRC0.47 nM-[2]
YES12.1 nM-[2]
Cellular Assays
SRC Phosphorylation (pY419) InhibitionPotent inhibition at 0.1 µmol/LMDA-MB-231, MCF7, T-47D, ZR-75.1[5]
FAK Autophosphorylation InhibitionIndirect reductionMCF7, MDA-MB-231[5]
Antiproliferative Activity (GI50)
Breast Cancer Cell LinesVaries by subtypePanel of 16 breast cancer cell lines[5]
Chronic Myeloid Leukemia (BCR-ABL+)Lower activity compared to SRC/ABL inhibitorsLAMA-84, KCL-22, K-562[5]

Signaling Pathway Modulation

eCF506 significantly impacts key cellular signaling pathways downstream of SRC.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) or Integrin SRC_inactive SRC (Inactive) RTK->SRC_inactive Activation Signal SRC_active SRC (Active) pY419 SRC_inactive->SRC_active FAK FAK SRC_active->FAK Phosphorylation SRC_FAK_complex SRC-FAK Complex SRC_active->SRC_FAK_complex Scaffolding FAK->SRC_FAK_complex Downstream Downstream Signaling (Proliferation, Migration, Survival) SRC_FAK_complex->Downstream eCF506 eCF506 eCF506->SRC_inactive Stabilizes Inactive State eCF506->SRC_active Inhibits Activity eCF506->SRC_FAK_complex Prevents Formation

Caption: eCF506 mechanism of action on the SRC-FAK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

Co-Immunoprecipitation for SRC-FAK Complex Formation

This assay is used to assess the scaffolding function of SRC and the inhibitory effect of eCF506 on protein-protein interactions.

start Start step1 Seed MDA-MB-231 cells in 10 cm dishes start->step1 step2 Treat cells with eCF506, dasatinib, or DMSO for 6 hours step1->step2 step3 Lyse cells with RIPA buffer step2->step3 step4 Incubate lysate with anti-SRC antibody-conjugated magnetic beads overnight step3->step4 step5 Separate beads and wash step4->step5 step6 Elute proteins step5->step6 step7 Analyze SRC and FAK levels by Western Blot step6->step7 end End step7->end

Caption: Workflow for co-immunoprecipitation of SRC-FAK complex.

Protocol:

  • Cell Culture: MDA-MB-231 cells are seeded in 10 cm dishes and allowed to attach overnight.[5]

  • Compound Treatment: Cells are treated with eCF506, a control inhibitor (e.g., dasatinib), or DMSO for 6 hours.[5][6]

  • Lysis: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Immunoprecipitation: Cell lysates are incubated overnight with magnetic beads conjugated to an anti-SRC antibody.[6]

  • Washing and Elution: The beads are magnetically separated and washed to remove non-specific binding. The bound proteins are then eluted.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The levels of SRC and co-immunoprecipitated FAK are detected using specific primary and secondary antibodies.[5][6]

Western Blotting for SRC and FAK Phosphorylation

This method is employed to quantify the inhibition of SRC catalytic activity and its downstream effects.

Protocol:

  • Cell Treatment: Breast cancer cell lines (e.g., MDA-MB-231, MCF7) are treated with varying concentrations of eCF506 for a specified duration.

  • Protein Extraction: Cells are lysed, and total protein is quantified.

  • Electrophoresis and Transfer: Equal amounts of protein are run on an SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for total SRC, phosphorylated SRC (pY419), total FAK, and phosphorylated FAK (pY576/577, pY861, pY925).[5]

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified using densitometry.

Cell Proliferation Assays (GI50)

These assays determine the concentration of eCF506 required to inhibit cell growth by 50%.

start Start step1 Seed cells in 96-well plates start->step1 step2 Allow cells to attach overnight step1->step2 step3 Add serial dilutions of eCF506 step2->step3 step4 Incubate for a defined period (e.g., 72 hours) step3->step4 step5 Measure cell viability (e.g., using CellTiter-Glo®) step4->step5 step6 Calculate GI50 values step5->step6 end End step6->end

Caption: General workflow for cell proliferation (GI50) assay.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.

  • Compound Addition: After allowing the cells to adhere, a range of eCF506 concentrations are added.

  • Incubation: Plates are incubated for a period, typically 72 hours.

  • Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The luminescence data is normalized to untreated controls, and the GI50 value is calculated using non-linear regression analysis.

Selectivity Profile

A key feature of eCF506 is its high selectivity for SRC Family Kinases over other kinases, notably a greater than 950-fold selectivity for SRC over ABL kinase.[2][3] This is in stark contrast to many clinical SRC inhibitors, which are often dual SRC/ABL inhibitors.[6] This high selectivity is thought to contribute to its improved tolerability profile observed in preclinical models.[5]

Conclusion

The in vitro mechanism of action of eCF506 is characterized by its unique conformation-selective inhibition of SRC, leading to a dual blockade of both catalytic and scaffolding functions. This results in potent and selective inhibition of SRC-mediated signaling pathways, which translates to antiproliferative and antimigratory effects in cancer cell models. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this promising therapeutic agent.

References

eCF506-d5: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable small molecule inhibitor of SRC family kinases (SFKs). Its discovery represents a significant advancement in the pursuit of targeted cancer therapies. Unlike many kinase inhibitors that target the active conformation of the enzyme, eCF506 uniquely binds to and stabilizes the inactive conformation of SRC. This mechanism not only inhibits the catalytic activity of SRC but also disrupts its scaffolding functions, leading to a more comprehensive shutdown of SRC-mediated signaling pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of eCF506, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The deuterated version, eCF506-d5, is used as an internal standard in analytical studies.

Discovery and Rationale

The development of eCF506 was driven by the need for highly selective SRC inhibitors with a differentiated mechanism of action to overcome the limitations of existing multi-kinase inhibitors that also target ABL kinase.[1] Increased activity of the non-receptor tyrosine kinase SRC is strongly associated with the proliferation, migration, and drug resistance of various solid tumors, including breast, colon, and prostate cancers.[1] The design strategy for eCF506 focused on achieving sub-nanomolar potency against SRC while maintaining a high degree of selectivity over other kinases, particularly ABL, to minimize off-target effects and improve the therapeutic window.[1]

Synthesis Pathway

Below is a generalized logical workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, which would be adapted for the specific synthesis of eCF506.

G cluster_synthesis Generalized Synthesis of Pyrazolo[3,4-d]pyrimidine Core A Substituted Hydrazine C Aminopyrazole intermediate A->C B Cyano-ester derivative B->C E Pyrazolo[3,4-d]pyrimidinone C->E Cyclization D Cyclization Reagent (e.g., Formamide) D->E G 4-chloro-pyrazolo[3,4-d]pyrimidine E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G I Introduction of Side Chain 1 G->I H Amine Side Chain 1 H->I SNAr K Final Product (e.g., eCF506) I->K J Amine Side Chain 2 J->K Final Functionalization

Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Quantitative Data

The potency and selectivity of eCF506 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition Profile of eCF506

KinaseIC50 (nM)Reference
SRC<0.5[2]
YES12.1[2]
ABL>950[2]

Table 2: Anti-proliferative Activity of eCF506 in Breast Cancer Cell Lines

Cell LineSubtypeGI50 (µM)Reference
BT-549Triple Negative~0.015-0.22[3]
MDA-MB-157Triple Negative~0.015-0.22[3]
MDA-MB-231Triple Negative~0.015-0.22[3]
MCF7ER+~0.015-0.22[3]
ZR-75.1ER+~0.015-0.22[3]
T-47DER+~0.015-0.22[3]
JIMT-1HER2+~0.22[3]

Mechanism of Action and Signaling Pathway

eCF506 exerts its therapeutic effects by targeting the SRC signaling pathway. A key and differentiating feature of eCF506 is its ability to lock SRC into its native, inactive "closed" conformation.[2] This has a dual effect:

  • Inhibition of Catalytic Activity: By binding to the inactive state, eCF506 prevents the conformational changes required for SRC's kinase activity, thus blocking the phosphorylation of downstream substrates.[2]

  • Disruption of Scaffolding Function: The stabilization of the inactive conformation also prevents SRC from forming a complex with its binding partners, most notably Focal Adhesion Kinase (FAK).[1][4] This disruption of the SRC-FAK complex is a critical aspect of its mechanism, as this complex is central to cell adhesion, migration, and survival signals.[1]

The binding of eCF506 to SRC leads to a reduction in the autophosphorylation of SRC at tyrosine 419 (Y419) and subsequently decreases the phosphorylation of FAK at SRC-dependent sites (Y576/577, Y861, Y925).[1] Interestingly, eCF506 also indirectly leads to a decrease in FAK autophosphorylation at Y397, a site crucial for the recruitment of SRC.[1]

G cluster_pathway eCF506 Mechanism of Action on SRC-FAK Signaling Upstream Upstream Signals (Integrins, RTKs) FAK FAK Upstream->FAK activate SRC_inactive SRC (Inactive) SRC_active SRC (Active) pY419 SRC_inactive->SRC_active activation SRC_active->SRC_inactive inhibition SRC_FAK_complex SRC-FAK Complex SRC_active->SRC_FAK_complex FAK_pY397 FAK-pY397 FAK->FAK_pY397 autophosphorylation FAK_pY397->SRC_FAK_complex Downstream Downstream Signaling (Proliferation, Migration, Survival) SRC_FAK_complex->Downstream phosphorylates substrates eCF506 eCF506 eCF506->SRC_inactive stabilizes eCF506->SRC_FAK_complex prevents formation

eCF506 locks SRC in an inactive state, preventing pathway activation.

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 values of compounds against specific kinases.

Materials:

  • Kinase of interest (e.g., recombinant human SRC)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (e.g., eCF506) serially diluted in DMSO

  • Assay buffer (e.g., 1x Kinase Buffer A)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. From this, create intermediate dilutions at 3x the final desired concentration in the assay buffer.

  • Reagent Preparation: Prepare a 3x solution of the kinase and a 3x solution of the Eu-anti-Tag antibody in assay buffer. Prepare a 3x solution of the Kinase Tracer in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 3x compound intermediate dilution to the assay plate.

    • Add 5 µL of the 3x kinase/antibody mixture.

    • Add 5 µL of the 3x tracer solution.

  • Incubation: Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Measure the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

  • Complete cell culture medium

  • Test compound (e.g., eCF506)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Conclusion

eCF506 (NXP900) is a promising, highly selective SRC inhibitor with a unique mechanism of action that confers both potent anti-catalytic and anti-scaffolding activity. Its ability to stabilize the inactive conformation of SRC leads to a more complete inhibition of the SRC signaling pathway, which has translated to significant anti-tumor efficacy in preclinical models. The favorable selectivity profile, particularly the thousand-fold selectivity over ABL kinase, suggests a potential for an improved safety profile in clinical settings. The ongoing clinical development of NXP900 will further elucidate its therapeutic potential in various cancers. This technical guide provides a comprehensive overview of the key data and methodologies that underpin the discovery and characterization of this novel therapeutic agent.

References

Navigating the Preclinical Path of eCF506-d5: A Technical Guide to Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the deuterated Src kinase inhibitor, eCF506-d5, in dimethyl sulfoxide (DMSO). As a critical solvent in preclinical drug discovery for compound storage and in vitro assays, understanding the behavior of this compound in DMSO is paramount for generating accurate and reproducible data. This document outlines available data for the non-deuterated analog, eCF506, and provides detailed, adaptable experimental protocols for determining the solubility and stability of this compound.

Executive Summary

eCF506 is a potent and selective inhibitor of Src tyrosine kinase, locking the protein in its inactive conformation. This unique mechanism of action inhibits both the enzymatic and scaffolding functions of Src, offering potential therapeutic advantages over other Src family kinase inhibitors. While specific data for the deuterated form, this compound, is not publicly available, this guide leverages data from its non-deuterated counterpart, eCF506, and established methodologies to provide a robust framework for its characterization.

Solubility of eCF506 in DMSO

Precise knowledge of a compound's solubility is fundamental for the preparation of stock solutions and ensuring accurate concentrations in experimental assays. The following data summarizes the reported solubility of eCF506 in DMSO. It is crucial to experimentally verify these values for this compound.

Data Presentation: Solubility of eCF506 in DMSO

Concentration (mg/mL)Molar Concentration (mM)MethodNotes
3058.75Not specifiedMoisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1]
62.5122.40Not specified; requires ultrasonic agitation-
≥ 2.08≥ 4.07In various solvent systems containing 10% DMSOPart of in vivo formulation protocols.[2][3]

Experimental Protocol for Determining Solubility

The following is a generalized protocol based on the shake-flask method, which is a gold-standard technique for determining equilibrium solubility. This can be adapted to determine the solubility of this compound in DMSO.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in DMSO at various temperatures.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution at equilibrium.

    • Add a known volume of anhydrous DMSO (e.g., 1 mL).

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to the desired temperature (e.g., 25°C for room temperature, 37°C for physiological temperature).

    • Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe, avoiding the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound in DMSO of known concentrations.

    • Analyze the standard solutions and the filtered supernatant from the solubility experiment by HPLC.

    • Construct a calibration curve from the standards.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility at that specific temperature.

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of DMSO prep1->prep2 equil1 Shake at constant temperature (24-48 hours) prep2->equil1 proc1 Centrifuge to pellet solid equil1->proc1 proc2 Filter supernatant proc1->proc2 quant2 Analyze by HPLC proc2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration quant2->quant3 end Result quant3->end Solubility Value

Caption: Workflow for determining the solubility of this compound in DMSO.

Stability of this compound in DMSO

The chemical stability of compounds in DMSO is critical for the integrity of screening libraries and the reliability of experimental results. While no specific stability data for eCF506 or this compound in DMSO is available, general studies indicate that most compounds are stable in DMSO under appropriate storage conditions. Factors that can affect stability include water content, oxygen exposure, freeze-thaw cycles, and temperature.[4]

Experimental Protocols for Determining Stability

The following are generalized protocols to assess the stability of this compound in DMSO over time and under different conditions.

Protocol 1: LC-MS Method for Stability Assessment

Objective: To quantify the degradation of this compound in DMSO over time at different storage temperatures.

Materials:

  • Stock solution of this compound in anhydrous DMSO (e.g., 10 mM)

  • Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, room temperature)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a bulk stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

    • Store the aliquots at the different temperatures to be tested.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each temperature condition.

    • Dilute the sample to a suitable concentration for LC-MS analysis.

    • Analyze the sample using a validated LC-MS/MS method to quantify the parent compound (this compound) and any potential degradation products.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of compound remaining.

    • A compound is often considered stable if >90% of the initial concentration remains.

Protocol 2: NMR Method for Stability Assessment

Objective: To qualitatively and semi-quantitatively assess the degradation of this compound in DMSO by monitoring changes in its NMR spectrum.

Materials:

  • This compound (solid)

  • DMSO-d6 (deuterated DMSO)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of DMSO-d6 in an NMR tube to create a solution of known concentration.

    • Acquire an initial ¹H NMR spectrum (time 0).

  • Incubation and Monitoring:

    • Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

    • Acquire subsequent ¹H NMR spectra at various time points.

  • Data Analysis:

    • Compare the spectra over time. The appearance of new peaks or a decrease in the integral of the characteristic peaks of this compound would indicate degradation.

    • An internal standard can be included for more quantitative analysis.

Experimental Workflow for Stability Assessment

G cluster_storage Storage Conditions cluster_analysis Time-Point Analysis start Start prep Prepare this compound stock in DMSO start->prep aliquot Aliquot into multiple vials prep->aliquot temp1 -80°C aliquot->temp1 temp2 -20°C aliquot->temp2 temp3 4°C aliquot->temp3 temp4 Room Temp aliquot->temp4 time0 T=0 time1 T=1 wk time2 T=1 mo time3 T=3 mo analysis Analyze by LC-MS or NMR time0->analysis time1->analysis time2->analysis time3->analysis data Compare to T=0 analysis->data end Stability Profile data->end

Caption: General workflow for assessing the stability of this compound in DMSO.

eCF506 Signaling Pathway

eCF506 is a potent inhibitor of Src, a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis. Src is often overexpressed and/or hyperactivated in a variety of human cancers.

eCF506 uniquely locks Src in its inactive conformation, thereby inhibiting both its kinase activity and its scaffolding function, which prevents the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[5][6]

Src Signaling Pathway and Inhibition by eCF506

G cluster_upstream Upstream Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src_inactive Src (Inactive) RTK->Src_inactive Activate Integrins Integrins Integrins->Src_inactive Activate Src_active Src (Active) Src_inactive->Src_active Conformational Change Src_active->Src_inactive Autoinhibition FAK FAK Src_active->FAK Phosphorylates STAT3 STAT3 Src_active->STAT3 Activates Ras_MAPK Ras/MAPK Pathway Src_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src_active->PI3K_Akt eCF506 eCF506 eCF506->Src_inactive Locks in inactive state Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Ras_MAPK->Proliferation PI3K_Akt->Survival

Caption: Simplified Src signaling pathway and the inhibitory mechanism of eCF506.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in DMSO for researchers and drug development professionals. While specific experimental data for the deuterated compound is pending, the information on eCF506 and the detailed protocols herein offer a clear path for its characterization. Rigorous assessment of these physicochemical properties is a cornerstone of robust preclinical development, ensuring the generation of high-quality data and facilitating the advancement of promising therapeutic candidates like this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

EDINBURGH, UK – In a significant advancement for oncology drug development, the small molecule eCF506 has emerged as a highly potent and selective inhibitor of SRC tyrosine kinase, demonstrating a novel mechanism of action that confers increased efficacy and tolerability over existing therapies. This technical guide provides an in-depth review of eCF506, its deuterated analog eCF506-d5, and related compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their preclinical evaluation and therapeutic potential.

Executive Summary

eCF506, and its stable isotope-labeled counterpart this compound, represent a new class of SRC inhibitors that lock the kinase in its native, inactive conformation. This unique mechanism inhibits not only the enzymatic activity of SRC but also its crucial scaffolding functions, preventing the formation of oncogenic signaling complexes. This dual action translates to superior anti-tumor activity and a more favorable safety profile compared to traditional SRC/ABL inhibitors such as dasatinib, bosutinib, and saracatinib. This review consolidates the current knowledge on the biochemical potency, cellular activity, pharmacokinetic properties, and preclinical efficacy of eCF506 and its analogs, providing detailed experimental methodologies and visualizing key biological pathways.

Comparative Analysis of Kinase Inhibitory Potency

The selectivity and potency of eCF506 have been extensively characterized against a broad panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of eCF506 and related SRC inhibitors, highlighting the exceptional selectivity of eCF506 for SRC family kinases (SFKs) over ABL kinase.

CompoundSRC (nM)YES1 (nM)Fyn (nM)ABL (nM)c-Kit (nM)PDGFRβ (nM)
eCF506 <0.52.1<0.5479>10,000>10,000
Dasatinib 0.8-<1.1<17928
Bosutinib 1.2--1--
Saracatinib 2.7-->10-fold selective for SRC over Abl--

Antiproliferative and In Vivo Efficacy

eCF506 has demonstrated potent antiproliferative activity across a range of breast cancer cell lines. The table below presents the 50% growth inhibition (GI50) values for eCF506 and comparator drugs in representative breast cancer cell lines.

CompoundMDA-MB-231 (GI50, μM)MCF7 (GI50, μM)JIMT-1 (GI50, μM)
eCF506 0.0380.0090.222
Dasatinib 0.0190.0480.048
Bosutinib 0.3040.501-
Saracatinib 0.3980.631-

Data extracted from a study by Temps et al., which should be consulted for full details.

In vivo studies using a syngeneic murine breast cancer model (MetBo2 cells in FVB mice) have shown that oral administration of eCF506 at 40 mg/kg daily leads to significant tumor growth inhibition.

Pharmacokinetic Profile

A comparative summary of the available pharmacokinetic parameters for eCF506 and related SRC inhibitors is provided below.

CompoundOral Bioavailability (%)Tmax (hours)Half-life (hours)
eCF506 25.3--
Dasatinib -0.5 - 63 - 5
Bosutinib --22.5
Saracatinib --~40

Signaling Pathway Modulation

eCF506's unique mechanism of action directly impacts the SRC-Focal Adhesion Kinase (FAK) signaling axis, a critical pathway in cancer cell proliferation, migration, and survival. By locking SRC in its inactive state, eCF506 prevents the phosphorylation of FAK and the subsequent activation of downstream pathways such as RAS-MAPK and PI3K-AKT.

SRC_FAK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK Activation RTK Receptor Tyrosine Kinases (e.g., EGFR) SRC_inactive SRC (Inactive) RTK->SRC_inactive Activation SRC_active SRC (Active) SRC_inactive->SRC_active pFAK p-FAK SRC_active->pFAK Phosphorylation (Y576/577, etc.) FAK->pFAK Autophosphorylation (Y397) Grb2_Sos Grb2/SOS pFAK->Grb2_Sos PI3K PI3K pFAK->PI3K Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt MAPK_cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_cascade Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription MAPK_cascade->Transcription eCF506 eCF506 eCF506->SRC_inactive Stabilizes Dasatinib Dasatinib, etc. Dasatinib->SRC_active Inhibits Kinase Activity

Figure 1. eCF506's unique mechanism targeting the SRC-FAK signaling pathway.

Experimental Protocols

SRC Kinase Assay

A representative protocol for determining the in vitro potency of inhibitors against SRC kinase is the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Dilute SRC enzyme, poly(E,Y)4:1 substrate, ATP, and test compounds (e.g., eCF506) in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound, 2 µL of a master mix containing SRC and substrate, and initiate the reaction by adding 2 µL of ATP. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus, the kinase activity. IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MDA-MB-231 cells)

The antiproliferative effects of the compounds are typically assessed using a resazurin-based assay.

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 3,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., eCF506, dasatinib) for 72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for 4 hours. Measure the fluorescence (560 nm excitation/590 nm emission) to determine the number of viable cells.

  • Data Analysis: Calculate the GI50 values from the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Model

The antitumor efficacy in a preclinical setting can be evaluated as follows:

  • Cell Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-231 cells into the flank of female athymic nude mice.

  • Tumor Growth and Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer eCF506 (e.g., 40 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring: Monitor tumor volume and body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Analyze tumor tissues for pharmacodynamic markers.

Ames Test for Mutagenicity

A bacterial reverse mutation assay (Ames test) is conducted to assess the mutagenic potential of a compound.

  • Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Exposure: Expose the bacterial strains to various concentrations of the test compound (e.g., eCF506) on histidine-deficient agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. A negative Ames test for eCF506 has been reported.

Logical and Experimental Workflows

The preclinical evaluation of a novel kinase inhibitor like eCF506 follows a structured workflow from initial discovery to in vivo efficacy studies.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) HTS->Lead_Opt Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Lead_Opt->Kinase_Assay Cell_Prolif Cell-Based Proliferation Assays (GI50 in Cancer Cell Lines) Kinase_Assay->Cell_Prolif Signaling_Assay Western Blotting for Pathway Modulation Cell_Prolif->Signaling_Assay PK_Studies Pharmacokinetic Studies (ADME) Signaling_Assay->PK_Studies Tox_Studies Toxicology Studies (Ames Test, MTD) PK_Studies->Tox_Studies Xenograft Xenograft Efficacy Models Tox_Studies->Xenograft

Figure 2. A generalized workflow for the preclinical development of eCF506.

Conclusion

eCF506 and its deuterated analog this compound represent a promising new generation of SRC inhibitors with a distinct and highly advantageous mechanism of action. Their ability to selectively stabilize the inactive conformation of SRC leads to a potent and dual inhibition of both catalytic and scaffolding functions, resulting in superior preclinical antitumor activity and an improved safety profile. The comprehensive data presented in this technical guide underscore the significant therapeutic potential of eCF506 for the treatment of SRC-driven cancers and provide a solid foundation for its continued clinical development. Further investigation into predictive biomarkers and combination strategies will be crucial in fully realizing the clinical utility of this novel therapeutic agent.

An In-depth Technical Guide to the Potential Off-Target Effects of eCF506

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the off-target profile of eCF506 (also known as NXP900), a potent and selective inhibitor of SRC family kinases (SFKs). The information is based on preclinical data and highlights the compound's high selectivity, which translates to a favorable safety and tolerability profile compared to other multi-kinase inhibitors.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Kinase inhibitors are a cornerstone of targeted cancer therapy. However, their efficacy and safety are often dictated by their selectivity. The inherent promiscuity of many kinase inhibitors can lead to off-target effects, resulting in dose-limiting toxicities and a narrow therapeutic window. While some polypharmacology can be beneficial, high selectivity is often a desirable feature to minimize adverse effects and clearly elucidate the biological consequences of inhibiting the intended target.[1]

eCF506 (NXP900) is a first-in-class small molecule inhibitor developed to target SRC family kinases with high potency and selectivity.[2] Increased SRC activity is implicated in the progression, migration, and drug resistance of numerous solid tumors, including breast, colon, and prostate cancers.[2] This guide summarizes the known off-target profile of eCF506, presenting quantitative data and the experimental methodologies used for its characterization.

Mechanism of Action: A Conformation-Selective Approach

Unlike many ATP-competitive inhibitors, eCF506 employs a unique mechanism of action. It locks its primary target, SRC, in its native, inactive conformation.[1][3] This not only inhibits the kinase's enzymatic (catalytic) activity but also its non-enzymatic scaffolding functions, preventing the formation of critical protein complexes, such as the SRC-FAK complex.[3] This dual inhibition mode is believed to contribute to its potent anti-tumor activity and high selectivity across the kinome.[2][3]

cluster_src SRC Protein States cluster_inhibitors Inhibitor Action cluster_functions SRC Functions Active_SRC Active SRC (DFG-in, αC-in) Kinase_Activity Kinase Activity (Phosphorylation) Active_SRC->Kinase_Activity Promotes Scaffolding Scaffolding Function (SRC-FAK Complex) Active_SRC->Scaffolding Promotes Inactive_SRC Inactive SRC (DFG-in, αC-out) Inactive_SRC->Kinase_Activity Inhibited Inactive_SRC->Scaffolding Inhibited eCF506 eCF506 eCF506->Inactive_SRC Locks in inactive state Dasatinib Dasatinib (SRC/ABL Inhibitor) Dasatinib->Active_SRC Binds to active state Start Start: Seed Cells in 96-well Plates Treatment Add Serially Diluted eCF506 & Controls Start->Treatment Incubation Incubate for 72 hours - 5 days Treatment->Incubation Assay Perform Viability Assay (e.g., MTS or IncuCyte) Incubation->Assay Analysis Data Analysis: Generate Dose-Response Curve Assay->Analysis Result Calculate GI50 / EC50 Values Analysis->Result

References

Methodological & Application

Application Notes: Utilizing eCF506-d5 for Western Blot Analysis of the SRC Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

eCF506 is a highly potent, selective, and orally bioavailable inhibitor of SRC tyrosine kinase with an IC50 value of less than 0.5 nM. Its deuterated form, eCF506-d5, is functionally identical for in vitro cellular assays such as Western blot and is typically used as an internal standard in mass spectrometry. The unique mechanism of eCF506 involves locking the SRC kinase in its native, inactive conformation. This dual-action inhibition obstructs both the enzymatic (kinase) activity and the scaffolding function of SRC, preventing the phosphorylation of and complex formation with its partners, such as Focal Adhesion Kinase (FAK). This conformational selectivity provides a distinct advantage over traditional ATP-competitive SRC inhibitors, resulting in increased efficacy and tolerability.

Western blotting is an ideal method to investigate the cellular effects of this compound. By measuring changes in the phosphorylation status of SRC and its downstream effectors, researchers can confirm target engagement, determine effective concentrations, and elucidate the functional consequences of SRC inhibition in various cell models.

Key Applications for Western Blot

  • Target Engagement and Potency: Assess the dose-dependent inhibition of SRC auto-phosphorylation at tyrosine 416 (p-SRC Y416) to determine the effective concentration of this compound in specific cell lines.

  • Downstream Pathway Analysis: Evaluate the phosphorylation status of key downstream SRC substrates, such as FAK at tyrosine 397 (p-FAK Y397), to confirm pathway inhibition.

  • Mechanism of Action Studies: Compare the effects of this compound with other SRC inhibitors (e.g., dasatinib) on SRC and FAK phosphorylation to highlight its unique mode of action.

  • Time-Course Analysis: Investigate the kinetics of SRC pathway inhibition by treating cells with this compound over various time points.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound on SRC and FAK Phosphorylation

This protocol details the steps to analyze the effect of varying concentrations of this compound on the phosphorylation of SRC and FAK in a chosen cell line (e.g., MDA-MB-231 breast cancer cells).

A. Cell Culture and Treatment

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM). Also, include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6 hours) at 37°C in a CO2 incubator.

B. Cell Lysis and Protein Quantification

  • Wash: Aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

C. SDS-PAGE and Western Blotting

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in the appropriate blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence detection system.

  • Stripping and Re-probing (Optional): To probe for multiple proteins on the same membrane, strip the membrane and re-probe with another primary antibody (e.g., for a loading control like GAPDH or β-actin).

Data Presentation

Table 1: Properties and Handling of this compound

PropertyDescription
Target SRC Family Kinases (SFKs), including SRC and YES1.
Mechanism of Action Locks SRC in its native inactive conformation, inhibiting both kinase activity and scaffolding functions.
IC50 < 0.5 nM for SRC kinase.
Solubility Soluble in DMSO (e.g., 30 mg/mL or 58.75 mM).
Stock Solution Storage Store at -20°C for up to 1 year or -80°C for up to 2 years.
Typical Cell Treatment 10 nM - 500 nM for 6-24 hours. Complete inhibition of p-SRC and p-FAK is observed at 100 nM.

Table 2: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinHost SpeciesSuggested DilutionSupplier (Example)Purpose
Phospho-SRC (Y416) Rabbit1:1000Cell SignalingMeasures SRC activation state
Total SRC Rabbit/Mouse1:1000Cell SignalingControl for total SRC protein levels
Phospho-FAK (Y397) Rabbit1:1000Cell SignalingMeasures downstream pathway inhibition
Total FAK Rabbit/Mouse1:1000Cell SignalingControl for total FAK protein levels
GAPDH / β-actin Mouse/Rabbit1:5000 - 1:10000Abcam, CSTLoading control to ensure equal protein loading

Visualizations

eCF506_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor SRC_inactive SRC (Inactive) RTK->SRC_inactive Activation Signal SRC_active SRC (Active) SRC_inactive->SRC_active Conformational Change SRC_locked SRC (Locked Inactive) FAK FAK SRC_active->FAK Forms Complex & Phosphorylates pFAK p-FAK Downstream Downstream Signaling (Proliferation, Migration) pFAK->Downstream eCF506 eCF506 eCF506->SRC_inactive Binds & Locks Conformation

Caption: Mechanism of eCF506 action on the SRC-FAK signaling pathway.

Western_Blot_Workflow start 1. Cell Seeding & Culture (70-80% confluency) treatment 2. Treat with this compound (Dose-response, 6h) start->treatment lysis 3. Cell Lysis (RIPA + Inhibitors) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds_page 5. SDS-PAGE (Load 20-30 µg protein) quant->sds_page transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 7. Blocking (1h, 5% BSA/Milk in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (1h, Room Temp) primary_ab->secondary_ab detection 10. Detection (ECL Substrate) secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis

Caption: Experimental workflow for Western blot analysis using this compound.

Application Notes and Protocols for eCF506-d5 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506, also known as NXP900, is a highly potent and selective inhibitor of SRC family kinases (SFKs), including YES1.[1] Its unique mechanism of action involves locking SRC in its native, inactive conformation, thereby inhibiting both the enzymatic and scaffolding functions of the kinase.[2] This mode of inhibition prevents the phosphorylation of downstream targets and disrupts the formation of critical signaling complexes, such as the SRC-Focal Adhesion Kinase (FAK) complex.[2] Preclinical studies in various mouse models of cancer, including breast and esophageal squamous cell carcinoma, have demonstrated the promising anti-tumor efficacy and tolerability of eCF506. This document provides detailed application notes and protocols for the use of eCF506-d5 in in vivo mouse studies, based on currently available data.

A Note on this compound: The "-d5" designation suggests that this is a deuterated form of eCF506. Deuteration, the substitution of hydrogen atoms with deuterium, is a strategy used in drug development to potentially improve the pharmacokinetic properties of a compound, such as increasing its metabolic stability and half-life, which could lead to enhanced efficacy and a better safety profile. While specific comparative data for this compound versus a non-deuterated version is not currently available in the public domain, the protocols and data presented herein for eCF506 are considered applicable to this compound for the purpose of preclinical in vivo studies. Researchers should consider the potential for altered pharmacokinetics when designing and interpreting their experiments.

Data Presentation

In Vivo Efficacy of eCF506 in Mouse Models
Parameter Breast Cancer Model (MetBo2 Allograft) Esophageal Squamous Cell Carcinoma Model (KYSE70 Xenograft)
Mouse Strain Immunocompetent FVB MiceCD1 Nude Mice
Treatment Dose 40 mg/kg40 mg/kg
Administration Daily Oral GavageDaily Oral Gavage
Treatment Duration 28 days28 days
Tumor Growth Inhibition Potent anti-tumor activity observed, superior to dasatinib (20 mg/kg).[2][3] Two out of eight mice remained tumor-free at the study endpoint (148 days).[2]Average decrease in tumor volume of 71% in the eCF506-treated group.
Control Group Outcome -472% increase in tumor volume in the vehicle control group.
Tolerability Animal weight remained stable and comparable to the vehicle-treated group.[2]A mean increase from baseline in body weight of 2.0% in the eCF506 group versus 3.5% in the control group, indicating good tolerability.
Pharmacokinetic Parameters of eCF506 in Mice

Experimental Protocols

Formulation of this compound for Oral Gavage

This compound can be formulated in a citrate buffer for oral administration in mice. This method has been shown to produce a clear solution.[2]

Materials:

  • This compound powder

  • Citric acid

  • Sodium citrate

  • Ultrapure water

  • HCl or NaOH for pH adjustment

Protocol for 3 mmol/L Citrate Buffer (pH ~3.0):

  • Prepare a 0.1 M Citric Acid Solution: Dissolve 21 g of citric acid in 1 L of ultrapure water.

  • Prepare a 0.1 M Sodium Citrate Solution: Dissolve 29.4 g of sodium citrate in 1 L of ultrapure water.

  • Mix the Solutions: Combine 18 mL of the 0.1 M citric acid solution with 82 mL of the 0.1 M sodium citrate solution.

  • Adjust the Final Volume: Bring the total volume to 1 L with ultrapure water.

  • Confirm pH: The resulting buffer should have a pH of approximately 3.0. Adjust if necessary with HCl or NaOH.

  • Dissolve this compound: On the day of the experiment, weigh the required amount of this compound and dissolve it in the 3 mmol/L citrate buffer to the desired final concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a mouse receiving 100 µL).[2] Ensure the solution is clear before administration.

In Vivo Tumor Model and Dosing Protocol

This protocol describes a general workflow for an in vivo efficacy study using a xenograft or allograft mouse model.

Animal Models:

  • Immunocompromised mice (e.g., CD1 nude) are suitable for xenograft models using human cancer cell lines.

  • Immunocompetent mice (e.g., FVB) are used for syngeneic models with murine cancer cell lines to study the interaction with the immune system.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MetBo2 for breast cancer, KYSE70 for esophageal cancer) under standard conditions.

  • Tumor Implantation:

    • For subcutaneous models, inject cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with Matrigel into the flank or mammary fat pad of the mice.

    • Monitor the mice regularly for tumor growth.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., approximately 0.1 cm³), randomize the mice into treatment and control groups.[3]

  • Dosing:

    • Administer this compound (e.g., 40 mg/kg) or vehicle (3 mmol/L citrate buffer) daily via oral gavage. The volume is typically 100 µL per 10 g of mouse weight.[2]

    • Continue treatment for the planned duration (e.g., 28 days).[2][3]

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight of the mice to assess toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway of this compound Inhibition

eCF506_Mechanism_of_Action This compound Mechanism of Action Integrins Integrins / RTKs FAK FAK Integrins->FAK Activates Complex SRC-FAK Complex FAK->Complex Forms complex with SRC SRC SRC SRC->Complex eCF506 This compound eCF506->SRC Inhibits (locks in inactive state) PI3K_AKT PI3K/AKT Pathway Complex->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway Complex->RAS_MAPK Activates Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits SRC, preventing SRC-FAK complex formation and downstream signaling.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow Experimental Workflow for In Vivo Efficacy Study start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Gavage: - this compound (e.g., 40 mg/kg) - Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring 28 days endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in mice.

References

Application Note: Preparation of eCF506-d5 Stock Solutions for Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

eCF506, also known as NXP900, is a highly potent and selective, orally bioavailable inhibitor of SRC and YES1 kinases.[1][2] Its unique mechanism of action involves locking the SRC kinase in its native, inactive conformation. This not only inhibits the enzyme's catalytic activity but also its scaffolding function, preventing the formation of critical protein complexes, such as with Focal Adhesion Kinase (FAK).[3][4][5] This dual inhibition leads to increased antitumor efficacy and tolerability compared to traditional ATP-competitive SRC inhibitors.[3][4]

eCF506-d5 is the deuterated form of eCF506, commonly used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in these assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

Compound Information and Properties

A summary of the key chemical and physical properties of eCF506 is provided below. The molecular weight has been adjusted for the five deuterium atoms in the this compound isotopologue.

PropertyValueSource
Compound Name This compound / NXP900-d5[1][6]
Mechanism of Action SRC/YES1 Kinase Inhibitor (conformation selective)[1][3][4]
Molecular Formula C₂₆H₃₃D₅N₈O₃[6]
Molecular Weight ~515.66 g/mol Calculated from[6]
IC₅₀ (SRC Kinase) < 0.5 nM[1][7]
Solubility Data

This compound is practically insoluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO), which is the recommended solvent for preparing primary stock solutions.[6][7]

SolventMaximum SolubilityNotesSource
DMSO 62.5 mg/mL (~121.2 mM)Ultrasonic assistance may be required for complete dissolution.[6]
30 - 100 mg/mLUse fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[7]
Water < 0.1 mg/mLConsidered insoluble.[6]

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution that can be further diluted for various assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath (optional, recommended)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.516 mg of the compound.

    • Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 515.66 g/mol = 0.000516 g = 0.516 mg

  • Solubilization: Add the calculated volume of anhydrous DMSO to the powder. For the example above, add 100 µL of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is fully dissolved. If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes.[6] The final solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the primary stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots as recommended in the storage table below.

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate this compound Powder to Room Temp B Weigh Compound into Sterile Vial A->B C Add Anhydrous DMSO to Desired Concentration B->C D Vortex and/or Sonicate Until Fully Dissolved C->D E Dispense into Single-Use Aliquots D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound primary stock solution.

Preparation of Working Solutions

For In Vitro Cell-Based Assays: Primary stock solutions must be diluted to final working concentrations in cell culture media. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][8]

  • Perform serial dilutions of the 10 mM primary stock solution in cell culture medium to achieve the desired final concentrations (e.g., for a final concentration of 100 nM).[1]

  • Ensure the final DMSO concentration in the culture well does not exceed 0.1% v/v.[3] Always prepare a vehicle control using the same final concentration of DMSO in the medium.

For In Vivo Animal Studies: eCF506 is orally bioavailable.[1][7] For oral gavage, specific formulations are required to create a stable solution or suspension. Fresh preparation of these working solutions is highly recommended.[1]

  • Example Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. To prepare, add each solvent sequentially and mix thoroughly to ensure a clear solution.[6]

  • Example Formulation 2: 10% DMSO, 90% corn oil. Mix the DMSO stock with corn oil.[6]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage Temp.Stability PeriodSource
Solid Powder -20°C3 years[6]
4°C2 years[6]
Stock Solution in DMSO -80°C2 years[1][6]
-20°C1 year[1][6]

Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] If precipitation is observed in a thawed aliquot, warm gently and vortex/sonicate to redissolve before use.

eCF506 Mechanism of Action: SRC/FAK Signaling Pathway

eCF506 uniquely inhibits SRC by locking it in its inactive state, which prevents the phosphorylation of its binding partners like FAK and disrupts downstream signaling cascades that promote cell proliferation and migration.

G cluster_pathway eCF506 Inhibition of SRC-FAK Pathway SRC_active SRC (Active) FAK FAK SRC_active->FAK Binds & Phosphorylates SRC_inactive SRC (Inactive) SRC_inactive->SRC_active Activation Signals pFAK p-FAK Downstream Downstream Signaling (Proliferation, Migration) pFAK->Downstream eCF506 eCF506 eCF506->SRC_active Binds & Locks in Inactive State

References

Application Notes and Protocols: eCF506-d5 as a Tool for Studying Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

eCF506 (also known as NXP900) is a highly potent and selective small molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2] Its primary mechanism of action is not to induce protein degradation, but rather to lock the SRC kinase in its native, inactive conformation. This unique mechanism inhibits both the enzyme's catalytic activity and its scaffolding function, preventing it from forming complexes with protein partners like Focal Adhesion Kinase (FAK).[1][3][4]

The "-d5" designation in eCF506-d5 indicates that the molecule has been synthesized with five deuterium atoms. Deuteration is the substitution of hydrogen atoms with their heavier isotope, deuterium. In drug development and research, this is often done to:

  • Improve Metabolic Stability: C-D bonds are stronger than C-H bonds, which can slow down metabolic breakdown by enzymes, increasing the compound's half-life.

  • Serve as an Internal Standard: Deuterated compounds are invaluable in quantitative mass spectrometry-based assays (e.g., for pharmacokinetic studies) as they are chemically identical to the parent compound but have a different mass, allowing for precise quantification.

  • Investigate Reaction Mechanisms: The "kinetic isotope effect" can be used to study the mechanisms of enzymatic reactions.

While eCF506 is an inhibitor, it can be a valuable tool for researchers interested in protein degradation in two main contexts:

  • As a "warhead" for creating a PROTAC: The specific binding of eCF506 to SRC makes it an ideal starting point for designing a Proteolysis Targeting Chimera (PROTAC), a molecule engineered to specifically degrade SRC.

  • As a probe to study downstream effects: By inhibiting SRC's kinase and scaffolding functions, researchers can investigate how these activities influence the stability and degradation of other proteins in associated signaling pathways.

These application notes provide protocols and data related to both the direct inhibitory function of eCF506 and its potential application in the field of Targeted Protein Degradation (TPD).

Application Note 1: Characterizing the Inhibitory Activity of eCF506

This section details the primary function of eCF506 as a kinase inhibitor.

Mechanism of Action

Unlike many kinase inhibitors that bind to the active conformation of their target, eCF506 binds to and stabilizes the native, autoinhibited (inactive) conformation of SRC.[3] This prevents the conformational changes required for activation, thereby blocking both ATP binding and the exposure of domains required for binding to other proteins.[3][4]

cluster_0 SRC Activation Pathway (No Inhibitor) cluster_1 eCF506 Mechanism of Action Active_SRC Active SRC (Phosphorylated) Downstream Downstream Signaling (Proliferation, Motility) Active_SRC->Downstream Phosphorylates Targets FAK_Complex SRC-FAK Complex (Scaffolding Function) Active_SRC->FAK_Complex Forms Complex Inactive_SRC Inactive SRC Inactive_SRC->Active_SRC Conformational Change Upstream_Signal Upstream Signal (e.g., RTK activation) Upstream_Signal->Inactive_SRC Activates eCF506 eCF506 Locked_Inactive_SRC Locked Inactive SRC eCF506->Locked_Inactive_SRC Binds & Stabilizes Blocked_Downstream Downstream Signaling BLOCKED Locked_Inactive_SRC->Blocked_Downstream Blocked_Complex SRC-FAK Complex BLOCKED Locked_Inactive_SRC->Blocked_Complex cluster_0 Conceptual eCF506-PROTAC Structure Warhead eCF506 (Binds SRC) Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) Linker->E3_Ligand PROTAC eCF506-PROTAC Ternary SRC :: PROTAC :: E3 Ternary Complex PROTAC->Ternary SRC SRC Protein SRC->Ternary E3 E3 Ligase (e.g., VHL) E3->Ternary Ternary->PROTAC Recycled Ub_SRC Ubiquitinated SRC Ternary->Ub_SRC Ubiquitination Proteasome 26S Proteasome Ub_SRC->Proteasome Recognition Degradation Degraded SRC (Peptides) Proteasome->Degradation Ub Ubiquitin

References

Application Notes and Protocols for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins or other antigens within cells or tissues. This method relies on the specificity of antibodies to their target antigen and the sensitivity of fluorescent dyes to detect the antibody-antigen complex. This document provides a detailed protocol for performing immunofluorescence staining on both cultured cells and tissue sections.

Note on "eCF506-d5": Our search for the fluorophore "this compound" did not yield any specific fluorescent dye with this designation. The name "eCF506" corresponds to a known Src kinase inhibitor. Therefore, this protocol will proceed with a common blue fluorescent dye, such as DAPI or a spectrally similar equivalent, as a placeholder for nuclear counterstaining. Researchers should always consult the manufacturer's data sheet for the specific excitation and emission spectra of the fluorophore being used.

I. General Principles of Immunofluorescence

Immunofluorescence techniques can be categorized into two main types:

  • Direct Immunofluorescence: The primary antibody that binds to the target antigen is directly conjugated to a fluorophore. This method is quicker as it involves fewer steps.

  • Indirect Immunofluorescence: A primary antibody binds to the target antigen, and then a secondary antibody, which is conjugated to a fluorophore, binds to the primary antibody. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.[1][2][3]

This protocol will focus on the more common indirect immunofluorescence method.

II. Experimental Protocols

A. Reagents and Buffers

Proper preparation of reagents is critical for successful immunofluorescence staining.

Reagent/BufferCompositionStorage
10X Phosphate Buffered Saline (PBS) 80g NaCl, 2.0g KCl, 14.4g Na2HPO4, 2.4g KH2PO4 in 800mL distilled water. Adjust pH to 7.2-7.4 with HCl, then bring the volume to 1L. Sterilize by autoclaving.[4]Room Temperature
1X PBS Dilute 100mL of 10X PBS in 900mL of distilled water.Room Temperature
Fixation Solution (4% Paraformaldehyde) Dissolve 4g of paraformaldehyde in 88mL of water by heating to 55-60°C. Add 10-15µL of 5N NaOH to dissolve. Add 10mL of 10X PBS. Adjust pH to 7.2. Bring the final volume to 100mL with distilled water. Prepare fresh in a fume hood.[4][5]4°C for up to one month
Permeabilization Buffer 0.1-0.5% Triton X-100 or Saponin in 1X PBS.[6][7]Room Temperature
Blocking Buffer 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum (from the same species as the secondary antibody) in 1X PBS with 0.1-0.3% Triton X-100.4°C
Antibody Dilution Buffer 1% BSA in 1X PBS with 0.1-0.3% Triton X-100.[5]4°C
Mounting Medium A commercially available anti-fade mounting medium, with or without a nuclear counterstain like DAPI.Per manufacturer's instructions
B. Protocol for Cultured Cells

This protocol is suitable for adherent cells grown on coverslips or in chamber slides.[6][8][9][10]

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or directly into chamber slides and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with 1X PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[4][10]

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[6][10]

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Dilute the primary antibody in Antibody Dilution Buffer to the recommended concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6]

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): If a nuclear counterstain is desired and not included in the mounting medium, incubate with a solution of DAPI (or other nuclear stain) for 5 minutes.

  • Final Wash: Wash once with 1X PBS.

  • Mounting: Carefully mount the coverslip onto a microscope slide with a drop of anti-fade mounting medium.[8] Seal the edges with nail polish if necessary to prevent drying.[8]

  • Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

C. Protocol for Frozen Tissue Sections

This protocol is for use with fresh or frozen tissues embedded in a cryo-embedding medium like OCT.[1][11]

  • Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or in liquid nitrogen. Store at -80°C.

  • Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them onto charged microscope slides. Sections can be stored at -80°C.

  • Thawing and Fixation: Warm the slides to room temperature for about 30 minutes.[11] Fix the sections with cold acetone or methanol for 10 minutes at -20°C, or with 4% paraformaldehyde for 15 minutes at room temperature.[12]

  • Washing: Wash the slides three times with 1X PBS for 5 minutes each.

  • Permeabilization: If required for the target antigen, permeabilize with Permeabilization Buffer for 10 minutes.

  • Washing: Wash the slides three times with 1X PBS for 5 minutes each.

  • Blocking: Block with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[11]

  • Primary Antibody Incubation: Apply the diluted primary antibody and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with 1X PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.[11]

  • Washing: Wash the slides three times with 1X PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash once with 1X PBS.

  • Mounting: Add a drop of anti-fade mounting medium and cover with a coverslip.

  • Imaging: Examine the sections under a fluorescence or confocal microscope.

III. Visualization and Data Presentation

A. Experimental Workflow

The following diagram illustrates the general workflow for indirect immunofluorescence staining.

IF_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_final Final Steps start Start: Cultured Cells or Tissue Sections fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA/Serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) Incubation primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mount Mounting (Anti-fade medium) counterstain->mount image Imaging (Fluorescence Microscope) mount->image end End: Data Analysis image->end

Fig 1. General workflow for indirect immunofluorescence staining.
B. Example Signaling Pathway: Generic Kinase Cascade

Immunofluorescence can be used to visualize the activation and translocation of proteins in signaling pathways. For instance, the phosphorylation and subsequent nuclear translocation of a transcription factor following kinase activation.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Ligand ligand->receptor Binding kinase2 Kinase 2 (Inactive) kinase1->kinase2 Phosphorylation kinase2_active Kinase 2-P (Active) tf_inactive Transcription Factor (Inactive) kinase2_active->tf_inactive Phosphorylation tf_active Transcription Factor-P (Active) tf_nucleus Transcription Factor-P tf_active->tf_nucleus Translocation dna DNA tf_nucleus->dna Binding gene_exp Gene Expression dna->gene_exp Transcription

Fig 2. A generic signaling pathway illustrating protein activation and translocation.

IV. Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.
Primary or secondary antibody concentration too highTitrate antibodies to determine the optimal concentration.
Inadequate washingIncrease the number and duration of wash steps.
No Signal or Weak Signal Primary antibody does not recognize the antigen in the fixed stateTry a different fixation method (e.g., methanol fixation).
Insufficient permeabilization for intracellular antigensIncrease permeabilization time or use a stronger detergent.
Primary or secondary antibody concentration too lowIncrease antibody concentration.
Fluorophore has been photobleachedMinimize exposure to light during incubation and imaging. Use an anti-fade mounting medium.
Non-specific Staining Secondary antibody is binding non-specificallyInclude a negative control without the primary antibody. Ensure the secondary antibody is raised against the host species of the primary antibody.
Cross-reactivity of antibodiesUse highly cross-adsorbed secondary antibodies.

V. Conclusion

This document provides a comprehensive guide for performing immunofluorescence staining. The provided protocols for cultured cells and tissue sections, along with the troubleshooting guide, should serve as a valuable resource for obtaining high-quality, reproducible results. The flexibility of this technique allows for its adaptation to a wide range of research applications in both basic science and drug development. Remember to always optimize the protocol for your specific cell type, target antigen, and antibodies.

References

Application Notes and Protocols for High-Throughput Screening Using eCF506-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506 is a potent and highly selective inhibitor of Src family kinases (SFKs), particularly SRC and YES1.[1] Its unique mechanism of action involves locking the SRC kinase in its native, inactive conformation, thereby inhibiting both its catalytic activity and its scaffolding functions.[2][3] This dual inhibition leads to potent anti-proliferative and anti-metastatic effects in various cancer models.[2] eCF506-d5 is the deuterated form of eCF506, intended for use as an internal standard in mass spectrometry-based bioanalytical assays to ensure accurate quantification. The replacement of hydrogen with deuterium atoms provides a distinct mass signature without altering the compound's chemical properties, making it an ideal tool for pharmacokinetic and metabolic studies.[4][5]

These application notes provide detailed protocols for utilizing eCF506 and its deuterated analog in high-throughput screening (HTS) campaigns to identify and characterize novel SRC inhibitors. The protocols are designed for researchers in drug discovery and development seeking to establish robust and reliable screening assays.

Mechanism of Action of eCF506

eCF506 is a type II kinase inhibitor that binds to the inactive "DFG-out" conformation of the SRC kinase domain.[2] This binding mode stabilizes the inactive state and prevents the conformational changes required for kinase activation and substrate phosphorylation. By locking SRC in this conformation, eCF506 not only blocks the phosphorylation of downstream substrates but also disrupts the formation of signaling complexes, such as the SRC-FAK (Focal Adhesion Kinase) complex, which is crucial for cell migration and invasion.[2]

Data Presentation

The following tables summarize the key quantitative data for eCF506, demonstrating its potency and selectivity. This data is essential for designing HTS assays and for interpreting screening results.

Table 1: In Vitro Kinase Inhibitory Activity of eCF506

KinaseIC50 (nM)
SRC< 0.5[6]
YES12.1[3]
ABL>1000[7]

Table 2: Anti-proliferative Activity of eCF506 in Breast Cancer Cell Lines

Cell LineSubtypeGI50 (µM)
MDA-MB-231 Triple-Negative~0.1
MCF7 ER+~0.1
T-47D ER+~0.2
ZR-75.1 ER+~0.3

Data adapted from publicly available research.[2]

Experimental Protocols

The following are detailed protocols for biochemical and cell-based assays suitable for high-throughput screening of SRC inhibitors. eCF506 can be used as a positive control in these assays to validate assay performance.

Protocol 1: Biochemical High-Throughput Screening for SRC Kinase Inhibitors

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.

Objective: To identify compounds that inhibit the phosphorylation of a peptide substrate by recombinant SRC kinase.

Materials:

  • Recombinant human SRC kinase

  • TR-FRET Kinase Assay Kit (containing a biotinylated substrate peptide, a europium-labeled anti-phosphotyrosine antibody, and an APC-labeled streptavidin)

  • eCF506 (as a positive control)

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • 384-well low-volume black plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and eCF506 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: a. Add 2 µL of diluted test compound or control to the wells of a 384-well plate. b. Add 4 µL of a solution containing SRC kinase and the biotinylated substrate peptide in assay buffer. c. Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 4 µL of ATP solution in assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for SRC.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Add 10 µL of a detection mix containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in detection buffer. b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

  • Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). b. Normalize the data to positive (no inhibitor) and negative (e.g., high concentration of eCF506) controls. c. Determine the IC50 values for active compounds. d. Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

Protocol 2: Cell-Based High-Content Screening for Inhibitors of SRC Signaling

This protocol utilizes high-content imaging to measure the inhibition of SRC-mediated signaling in a cellular context.

Objective: To identify compounds that inhibit the phosphorylation of a downstream SRC substrate (e.g., FAK) in a relevant cancer cell line.

Materials:

  • MDA-MB-231 breast cancer cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • eCF506 (as a positive control)

  • Test compounds

  • Primary antibody against phospho-FAK (Tyr397)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Fixation and permeabilization buffers

  • 384-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of test compounds or eCF506 for a predetermined time (e.g., 2-4 hours).

  • Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: a. Block the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour. b. Incubate with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C. c. Wash the cells with PBS. d. Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.

  • Imaging: Acquire images of the cells using a high-content imaging system, capturing fluorescence from both the phospho-FAK and nuclear channels.

  • Image Analysis: a. Use image analysis software to identify individual cells based on the nuclear stain. b. Quantify the intensity of the phospho-FAK staining within each cell. c. Normalize the phospho-FAK intensity to the cell number.

  • Data Analysis: a. Determine the dose-dependent inhibition of FAK phosphorylation for each compound. b. Calculate IC50 values for active compounds. c. Use eCF506 as a reference compound to benchmark the potency of hits.

Protocol 3: Use of this compound as an Internal Standard in Pharmacokinetic Studies

Objective: To accurately quantify the concentration of eCF506 in biological matrices (e.g., plasma, tissue homogenates) using LC-MS/MS.

Materials:

  • This compound (as an internal standard)

  • eCF506 (for creating a standard curve)

  • Biological matrix (e.g., plasma)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. To a known volume of the biological matrix, add a fixed amount of this compound solution. b. For the standard curve, add varying known amounts of eCF506 to the matrix. c. Add protein precipitation solvent, vortex, and centrifuge to pellet the proteins.

  • LC-MS/MS Analysis: a. Transfer the supernatant to an autosampler vial. b. Inject the sample into the LC-MS/MS system. c. Use a suitable chromatographic method to separate eCF506 and this compound. d. Detect the parent and daughter ions for both eCF506 and this compound using multiple reaction monitoring (MRM).

  • Data Analysis: a. Calculate the peak area ratio of eCF506 to this compound. b. Generate a standard curve by plotting the peak area ratio against the known concentrations of eCF506. c. Determine the concentration of eCF506 in the unknown samples by interpolating their peak area ratios from the standard curve.

Mandatory Visualizations

G cluster_0 SRC Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Activation Integrin Integrin FAK FAK Integrin->FAK Activation SRC->FAK Phosphorylation (pY397) Downstream Downstream Signaling (Proliferation, Survival, Migration) SRC->Downstream FAK->SRC Recruitment FAK->Downstream eCF506 eCF506 eCF506->SRC Inhibition (locks in inactive state)

Caption: SRC signaling pathway and the inhibitory action of eCF506.

G cluster_1 Biochemical HTS Workflow Start Start: Compound Library Dispense Dispense Compounds & SRC/Substrate Mix Start->Dispense Incubate1 Pre-incubation Dispense->Incubate1 Add_ATP Add ATP (Initiate Reaction) Incubate1->Add_ATP Incubate2 Kinase Reaction Add_ATP->Incubate2 Add_Detection Add TR-FRET Detection Reagents Incubate2->Add_Detection Incubate3 Detection Incubation Add_Detection->Incubate3 Read_Plate Read Plate (TR-FRET) Incubate3->Read_Plate Analyze Data Analysis (IC50, Z') Read_Plate->Analyze

Caption: Workflow for a biochemical TR-FRET-based HTS assay.

G cluster_2 Screening Cascade for SRC Inhibitors Primary_Screen Primary HTS (Biochemical Assay, e.g., TR-FRET) Hit_Confirmation Hit Confirmation (Dose-Response in Primary Assay) Primary_Screen->Hit_Confirmation Active Compounds Orthogonal_Screen Orthogonal Screen (e.g., ADP-Glo Assay) Hit_Confirmation->Orthogonal_Screen Confirmed Hits Cell_Based_Assay Cell-Based Assay (High-Content Imaging) Orthogonal_Screen->Cell_Based_Assay Validated Hits Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Cell-Active Hits Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Selective Hits

Caption: A typical screening cascade for identifying and validating SRC inhibitors.

References

Application Notes and Protocols: eCF506-d5 for CRISPR-Cas9 Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

A search for existing literature and experimental data on the direct application of eCF506-d5 in CRISPR-Cas9 experimental design did not yield any specific results. The available information primarily focuses on eCF506 as a potent and selective inhibitor of SRC family kinases (SFKs) for applications in cancer therapy.[1][2][3][4]

Therefore, the following sections provide a hypothetical framework for investigating the potential of an SFK inhibitor like eCF506 to modulate CRISPR-Cas9-mediated genome editing. This is based on the known roles of SFKs in DNA damage response pathways, which are central to the outcome of CRISPR-Cas9 editing. The protocols and data presented are illustrative and should be considered as a starting point for research in this novel area.

Introduction: Rationale for Investigating eCF506 in CRISPR-Cas9 Editing

CRISPR-Cas9 technology enables precise genome editing by creating targeted DNA double-strand breaks (DSBs).[5] The cellular repair of these breaks occurs via two main pathways: the error-prone non-homologous end joining (NHEJ) pathway, which can lead to insertions or deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which allows for precise edits using a DNA template.[6][7][8] A significant challenge in CRISPR-based therapeutic applications is to favor HDR over NHEJ.[9][10]

Small molecules that modulate DNA repair pathways are being explored to enhance the efficiency of HDR.[7] SRC family kinases (SFKs), including SRC, are involved in various cellular processes, including cell growth, migration, and survival.[4][11] Emerging evidence suggests a role for SFKs in the DNA damage response (DDR). Inhibition of SFKs could potentially alter the balance between NHEJ and HDR, thereby influencing the outcome of CRISPR-Cas9 editing.

eCF506 is a small molecule that locks SRC in its native inactive conformation, inhibiting both its enzymatic and scaffolding functions.[1][2][4] This distinct mechanism of action results in highly potent and selective pathway inhibition.[1][2] This hypothetical application note explores how eCF506 could be investigated for its potential to enhance CRISPR-Cas9-mediated HDR.

Hypothetical Signaling Pathway: SRC Inhibition and DNA Repair

The following diagram illustrates a potential mechanism by which an SFK inhibitor like eCF506 could influence the choice between NHEJ and HDR pathways following a CRISPR-Cas9-induced DSB. Inhibition of SRC could potentially downregulate pro-NHEJ factors or upregulate pro-HDR factors.

CRISPR_DNA_Repair_Modulation cluster_crispr CRISPR-Cas9 Action cluster_repair DNA Repair Pathways cluster_src SRC Signaling (Hypothetical Role) Cas9 CRISPR-Cas9 GenomicDNA Genomic DNA Cas9->GenomicDNA targets gRNA sgRNA gRNA->Cas9 DSB Double-Strand Break GenomicDNA->DSB NHEJ NHEJ (Error-prone) DSB->NHEJ HDR HDR (Precise) DSB->HDR Indels Insertions/Deletions NHEJ->Indels PreciseEdit Precise Edit HDR->PreciseEdit SRC SRC Kinase SRC->NHEJ modulates SRC->HDR modulates Pro_NHEJ Pro-NHEJ Factors SRC->Pro_NHEJ promotes? Pro_HDR Pro-HDR Factors SRC->Pro_HDR inhibits? eCF506 eCF506 eCF506->SRC inhibits

Figure 1: Hypothetical modulation of DNA repair by eCF506.

Experimental Workflow for Investigating eCF506

The following diagram outlines a potential experimental workflow to assess the impact of eCF506 on CRISPR-Cas9 editing efficiency.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis CellCulture Cell Culture (e.g., HEK293T) Transfection Transfect Cells with: - Cas9 - sgRNA - HDR Template CellCulture->Transfection Design Design sgRNA & HDR Template Design->Transfection Treatment Treat with eCF506 (Varying Concentrations) Transfection->Treatment Control Control (DMSO) Transfection->Control Harvest Harvest Cells & Extract Genomic DNA Treatment->Harvest Control->Harvest Sequencing Next-Generation Sequencing (NGS) Harvest->Sequencing Analysis Quantify HDR and NHEJ Frequencies Sequencing->Analysis

Figure 2: Workflow for assessing eCF506's effect on CRISPR editing.

Protocols

Protocol 1: Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well 24 hours prior to transfection to achieve 70-80% confluency.

  • Transfection Complex Preparation: For each well, prepare a mix of Cas9-expressing plasmid (e.g., 250 ng), sgRNA-expressing plasmid (e.g., 250 ng), and a single-stranded oligonucleotide donor template (ssODN) for HDR (e.g., 50 pmol). Use a suitable transfection reagent according to the manufacturer's protocol.

  • Transfection: Add the transfection complex to the cells.

  • eCF506 Treatment: Immediately after transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of eCF506 (e.g., 10 nM, 100 nM, 1 µM).

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

Protocol 2: Genomic DNA Extraction and Analysis
  • Cell Lysis: After incubation, aspirate the medium and wash the cells with PBS. Lyse the cells using a suitable lysis buffer.

  • Genomic DNA Extraction: Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the target genomic region using primers flanking the CRISPR-Cas9 cut site.

  • Next-Generation Sequencing (NGS): Prepare the PCR amplicons for NGS.

  • Data Analysis: Analyze the sequencing data to quantify the percentage of reads corresponding to HDR-mediated precise edits versus NHEJ-mediated indels.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from such experiments could be presented.

Table 1: Effect of eCF506 on CRISPR-Cas9 Editing Outcomes

TreatmentConcentration% HDR% NHEJ (Indels)Total Editing Efficiency (%)
Control DMSO5.2 ± 0.865.7 ± 4.270.9
eCF506 10 nM7.8 ± 1.163.1 ± 3.970.9
eCF506 100 nM15.3 ± 2.555.4 ± 5.170.7
eCF506 1 µM14.8 ± 2.356.2 ± 4.871.0

Table 2: Cell Viability Following eCF506 Treatment

TreatmentConcentrationCell Viability (% of Control)
Control DMSO100 ± 5.7
eCF506 10 nM98.2 ± 6.1
eCF506 100 nM95.4 ± 5.5
eCF506 1 µM88.1 ± 7.3

Conclusion and Future Directions

The provided framework outlines a hypothetical approach to investigate the potential of the SRC inhibitor eCF506 in modulating CRISPR-Cas9 genome editing outcomes. The central hypothesis is that by inhibiting SRC, a key cellular signaling node, it may be possible to shift the balance of DNA repair from the error-prone NHEJ pathway towards the precise HDR pathway.

Should initial experiments with eCF506 or other SFK inhibitors yield promising results, further studies would be warranted. These could include elucidating the precise molecular mechanisms by which SRC inhibition affects DNA repair pathway choice, for example, by examining the phosphorylation status and recruitment of key DNA repair factors. Additionally, testing in more therapeutically relevant cell types, such as primary cells or induced pluripotent stem cells (iPSCs), would be a critical next step.[12] Ultimately, this line of inquiry could lead to the development of novel chemical enhancers for more efficient and precise CRISPR-Cas9-based therapies.

References

Application Notes and Protocols for Flow Cytometry Analysis Following eCF506-d5 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506 is a potent and highly selective, orally bioavailable inhibitor of Src tyrosine kinase.[1][2] Its deuterated form, eCF506-d5, is often utilized in research settings for various analytical purposes. Unlike many multi-kinase inhibitors, eCF506 exhibits a distinct mechanism of action by locking the Src kinase in its inactive conformation. This unique approach inhibits both the enzymatic and scaffolding functions of Src, leading to a highly potent and selective inhibition of its downstream signaling pathways.[3][4] Aberrant Src activity is a hallmark of numerous cancers, where it plays a critical role in promoting cell proliferation, survival, invasion, and metastasis. By targeting Src, eCF506 has demonstrated significant anti-proliferative effects in various cancer cell lines, notably inducing cell cycle arrest at the G1 phase.[3][5]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular consequences of this compound treatment, with a focus on apoptosis and cell cycle progression. The provided methodologies and data presentation formats are designed to assist researchers in academic and industrial drug development in effectively characterizing the pharmacological effects of this compound.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of a cancer cell line (e.g., MDA-MB-231 breast cancer cells) following treatment with this compound for 48 hours.

Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Treatment GroupConcentration (nM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound1088.7 ± 3.58.1 ± 1.23.2 ± 0.9
This compound5075.4 ± 4.218.5 ± 2.56.1 ± 1.1
This compound10062.1 ± 5.129.8 ± 3.38.1 ± 1.5
Staurosporine (Positive Control)100025.6 ± 6.345.2 ± 5.829.2 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Distribution Analysis by Propidium Iodide (PI) Staining

Treatment GroupConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control (DMSO)045.3 ± 2.835.1 ± 2.219.6 ± 1.91.8 ± 0.5
This compound1058.7 ± 3.128.5 ± 1.912.8 ± 1.52.5 ± 0.7
This compound5069.2 ± 3.920.1 ± 2.510.7 ± 1.35.9 ± 1.1
This compound10075.8 ± 4.515.3 ± 2.18.9 ± 1.29.7 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps to quantify the induction of apoptosis in cells treated with this compound using the Annexin V/PI assay, a standard method for detecting early and late-stage apoptosis.

Materials:

  • This compound

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight.

    • Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration. A positive control for apoptosis (e.g., staurosporine) should also be included.

    • Treat cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or equivalent) and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quadrant the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by quantifying DNA content with PI staining.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in Protocol 1, step 1.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1, step 2.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet with 1-2 mL of PBS. Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.

    • Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the emission in the red channel.

    • Collect at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution by modeling the G0/G1, S, and G2/M populations from the DNA content histogram. A sub-G1 peak can be quantified as an indicator of apoptotic cells.

Visualizations

G cluster_workflow Experimental Workflow for Flow Cytometry Analysis cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed Cells treatment Treat with this compound (or controls) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation harvest Harvest Cells incubation->harvest stain_apop Stain with Annexin V and Propidium Iodide harvest->stain_apop fix Fix with Ethanol harvest->fix analyze_apop Flow Cytometry Analysis (Apoptosis Profile) stain_apop->analyze_apop stain_cc Stain with RNase A and Propidium Iodide fix->stain_cc analyze_cc Flow Cytometry Analysis (Cell Cycle Profile) stain_cc->analyze_cc

Caption: Experimental workflow for apoptosis and cell cycle analysis.

G cluster_pathway Simplified Src Signaling Pathway and this compound Inhibition cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK PI3K PI3K Src->PI3K RAS RAS Src->RAS eCF506 This compound eCF506->Src AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression (G1 to S phase) ERK->CellCycle

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing eCF506-d5 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of eCF506-d5 for cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentations to ensure the successful and accurate use of this compound in your research.

A Note on this compound

This compound is the deuterated form of eCF506, a highly potent and selective inhibitor of SRC family kinases (SFKs).[1] Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This labeling is primarily used to create a stable isotope-labeled internal standard for pharmacokinetic studies or as a tracer in metabolic experiments.[1] For the purpose of in vitro cell viability and mechanistic studies, this compound is expected to exhibit the same biological activity and potency as eCF506.[1] Therefore, the information provided in this guide is based on the extensive research conducted on the parent compound, eCF506.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of eCF506?

A1: eCF506 is a conformation-selective inhibitor of SRC kinase. Unlike many other SRC inhibitors that bind to the active conformation, eCF506 locks SRC in its native, inactive state.[2] This unique mechanism inhibits both the enzymatic (kinase) activity and the scaffolding function of SRC, preventing its interaction with downstream partners like Focal Adhesion Kinase (FAK).[2][3]

Q2: What is the primary downstream signaling pathway affected by eCF506?

A2: The primary downstream pathway affected by eCF506 is the SRC-FAK signaling axis. By locking SRC in an inactive conformation, eCF506 prevents the phosphorylation of FAK at key tyrosine residues (Y576/577, Y861, Y925), which are crucial for mediating signals related to cell adhesion, migration, and proliferation.[3][4]

Q3: What are the typical GI50 (50% growth inhibition) values for eCF506 in cancer cell lines?

A3: The GI50 values for eCF506 are cell-line dependent but are generally in the low nanomolar to micromolar range. For example, in various breast cancer cell lines, GI50 values have been reported to be as low as 0.015 µM.[3] Refer to the data presentation section for a summary of reported values.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]

Q5: What is the recommended starting concentration range for a cell viability assay?

A5: For initial experiments, it is advisable to use a broad range of concentrations to determine the sensitivity of your specific cell line. A logarithmic serial dilution starting from a high concentration (e.g., 10 µM) down to the low nanomolar range is a common practice.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on cell viability 1. Compound Precipitation: this compound may have precipitated out of the culture medium.1a. Visually inspect the wells for any precipitate. 1b. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[6] 1c. Prepare fresh dilutions from a new stock aliquot for each experiment.
2. Incorrect Concentration: Errors in dilution calculations.2a. Double-check all calculations for serial dilutions. 2b. Use calibrated pipettes.
3. Cell Line Insensitivity: The chosen cell line may not be dependent on SRC signaling for survival.3a. Review the literature to confirm SRC expression and dependency in your cell line. 3b. Test a positive control cell line known to be sensitive to SRC inhibition.
High variability between replicate wells 1. Uneven Cell Seeding: Inconsistent number of cells per well.1a. Ensure a single-cell suspension before seeding. 1b. Use a multichannel pipette for seeding and be consistent with your technique.
2. Edge Effects: Evaporation from wells on the perimeter of the plate.2a. Avoid using the outer wells of the plate for experimental data. 2b. Fill the outer wells with sterile PBS or media to maintain humidity.
3. Pipetting Errors: Inaccurate dispensing of the compound.3a. Ensure proper pipette calibration and technique.
Unexpected Cytotoxicity at low concentrations 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.1a. Perform a vehicle control dose-response to determine the toxic concentration of the solvent alone.[6] 1b. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold.
2. Off-Target Effects: Although highly selective, off-target effects can occur at high concentrations.2a. Carefully review the dose-response curve to distinguish between specific inhibition and general toxicity.
3. Contamination: Microbial contamination of cell cultures.3a. Regularly check cell cultures for any signs of contamination.

Data Presentation

Table 1: Reported GI50 Values for eCF506 in Various Breast Cancer Cell Lines

Cell LineSubtypeGI50 (µM)
BT-549Triple Negative0.015
MDA-MB-157Triple Negative0.045
MDA-MB-231Triple Negative0.22
MCF7ER+0.025
ZR-75.1ER+0.035
T-47DER+0.09
JIMT-1HER2+0.18
(Data summarized from a study on eCF506)[3]

Table 2: Potency of eCF506 Against SRC Family Kinases

KinaseIC50 (nM)
SRC<0.5
YES2.1
Fyn<0.5
ABL479
(Data from in vitro kinase assays)[7][8]

Experimental Protocols

Protocol 1: Determination of GI50 using a PrestoBlue™ Cell Viability Assay

This protocol outlines the steps to determine the 50% growth inhibitory concentration (GI50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well, black, clear-bottom tissue culture plates

  • PrestoBlue™ Cell Viability Reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells into a 96-well plate at a predetermined optimal density. The optimal density should allow for logarithmic growth throughout the experiment. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point, 3-fold serial dilution from a top concentration of 10 µM. b. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation: a. Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).

  • Assay Procedure: a. Add 10 µL of PrestoBlue™ reagent to each well. b. Incubate the plate for 1-2 hours at 37°C, protected from light. c. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.[9]

  • Data Analysis: a. Subtract the average fluorescence of the no-cell control wells from all other readings. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percent viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the GI50 value.

Protocol 2: Western Blot Analysis of FAK Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of FAK, a downstream target of SRC.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr576/577), anti-total FAK, anti-SRC, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and scrape the cells. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again with TBST.

  • Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify the band intensities and normalize the phosphorylated FAK signal to total FAK and the loading control.

Mandatory Visualizations

G eCF506 Mechanism of Action SRC_inactive SRC (Inactive) SRC_active SRC (Active) SRC_inactive->SRC_active Activation Signals (e.g., Growth Factors) FAK FAK SRC_active->FAK Phosphorylates pFAK p-FAK eCF506 eCF506 eCF506->SRC_inactive Locks in inactive state Downstream Downstream Signaling (Migration, Proliferation) pFAK->Downstream

Caption: eCF506 locks SRC in an inactive state, preventing FAK phosphorylation.

G Experimental Workflow for GI50 Determination start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_compound Prepare serial dilutions of this compound overnight_incubation->prepare_compound treat_cells Treat cells overnight_incubation->treat_cells prepare_compound->treat_cells incubation_period Incubate for 72h treat_cells->incubation_period add_reagent Add PrestoBlue™ reagent incubation_period->add_reagent measure_fluorescence Measure fluorescence add_reagent->measure_fluorescence data_analysis Analyze data and calculate GI50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for determining the GI50 of this compound.

G Troubleshooting Logic for No Effect start No effect observed check_precipitation Check for compound precipitation start->check_precipitation check_calculations Verify dilution calculations check_precipitation->check_calculations No solution_precipitation Prepare fresh stock/ lower DMSO % check_precipitation->solution_precipitation Yes check_cell_line Confirm cell line sensitivity check_calculations->check_cell_line No solution_calculations Recalculate and repeat check_calculations->solution_calculations Yes solution_cell_line Use positive control cell line check_cell_line->solution_cell_line Insensitive

Caption: Troubleshooting unexpected experimental results.

References

troubleshooting eCF506-d5 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for eCF506-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on insolubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve. What am I doing wrong?

A1: this compound, like its non-deuterated counterpart eCF506, is practically insoluble in aqueous solutions like water or saline.[1][2][3] It is crucial to use an appropriate organic solvent for initial dissolution. The recommended primary solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] For subsequent dilutions into aqueous media for cell-based assays, it is essential to follow a stepwise protocol to avoid precipitation.

Q2: What is the maximum recommended stock concentration for this compound in DMSO?

A2: this compound can be dissolved in fresh, anhydrous DMSO to create a stock solution.[1][2] While solubility can be as high as 62.5 mg/mL (122.40 mM), it is often more practical to work with stock concentrations such as 10 mM, 20 mM, or 30 mg/mL to ensure complete dissolution and stability.[1][2] Using hygroscopic or old DMSO can significantly reduce solubility.[1][2]

Q3: I observed precipitation when diluting my DMSO stock solution into my cell culture media. How can I prevent this?

A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous buffer. To prevent precipitation, ensure the final concentration of DMSO in your working solution is low (typically ≤0.1%). It's also critical to add the DMSO stock to the aqueous solution with vigorous mixing. For sensitive in vivo preparations, co-solvents and surfactants like PEG300 and Tween-80 are often required.[1][2]

Q4: Can I use solvents other than DMSO?

A4: Yes, ethanol is another viable solvent for eCF506.[3][4] However, DMSO is more commonly cited for preparing high-concentration stock solutions.[1][2] The choice of solvent will depend on the specific requirements and constraints of your experimental system.

Q5: Does the deuteration of this compound affect its solubility compared to eCF506?

A5: Generally, the physical properties, including solubility, of a deuterated compound are very similar to its non-deuterated analog.[5] The primary purpose of deuteration is often to alter the compound's metabolic fate (pharmacokinetics) or to serve as an internal standard in mass spectrometry-based assays.[6][7] Therefore, the solubility challenges and dissolution protocols for this compound are expected to be identical to those for eCF506.

Solubility Data

The following table summarizes the solubility of eCF506, which is expected to be directly applicable to this compound.

SolventMaximum SolubilityMolar Concentration (mM)Notes
DMSO 30 - 62.5 mg/mL58.75 - 122.40Use fresh, anhydrous DMSO. Sonication may be required.[1][2]
Ethanol 15 - 93 mg/mL29.37 - 182.12[3][4]
Water Insoluble< 0.1 mg/mL[1][3]
DMF 15 mg/mL29.37[4]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight: ~515.68 g/mol for a d5 variant of eCF506 which has a MW of 510.63[1][2]).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For example, to make a 10 mM stock from 1 mg of powder, you would add approximately 194 µL of DMSO.

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]

A generalized workflow for preparing a stock solution is illustrated below.

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve Ensure Airtight Seal aliquot 4. Aliquot Solution dissolve->aliquot Visually Confirm Clarity store 5. Store at -20°C / -80°C aliquot->store Minimize Headspace

Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.

Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
  • Thaw Stock: Thaw a single aliquot of your this compound DMSO stock solution.

  • Serial Dilution (Optional): If necessary, perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: Add the required volume of the DMSO stock directly to your pre-warmed cell culture medium with vigorous mixing (e.g., by pipetting up and down or vortexing gently). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).

  • Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store aqueous working solutions.

Protocol 3: Formulation for In Vivo Studies (Example)

For animal studies, a more complex vehicle is often required to maintain solubility and bioavailability.

  • Initial Dissolution: Prepare a concentrated stock in DMSO (e.g., 20.8 mg/mL).[2]

  • Vehicle Preparation: In a separate tube, prepare the vehicle. A common formulation involves a mixture of PEG300, Tween-80, and saline.[1][2]

  • Mixing: Add the DMSO stock to the PEG300 and mix until clear. Then, add the Tween-80 and mix. Finally, add the saline to reach the final volume.[1][2]

  • Administration: The final formulation should be a clear solution and used immediately after preparation.[1]

Mechanism of Action: SRC/FAK Signaling Pathway

eCF506 functions as a highly potent and selective inhibitor of SRC family kinases (SFKs), such as SRC and YES1.[1][2][8] Unlike many other kinase inhibitors, eCF506 locks SRC in its native, inactive conformation. This unique mechanism inhibits not only the kinase's enzymatic (phosphorylation) activity but also its scaffolding functions, preventing the formation of protein complexes with partners like Focal Adhesion Kinase (FAK).[8][9] This dual inhibition leads to increased anti-tumor efficacy.[9][10]

G cluster_pathway This compound Mechanism of Action SRC_Active SRC (Active) SRC_Inactive SRC (Inactive) FAK FAK SRC_Active->FAK Phosphorylates & Scaffolds Downstream Downstream Signaling (Proliferation, Migration) FAK->Downstream eCF506 This compound eCF506->SRC_Active Inhibits & Locks

Caption: this compound locks SRC in an inactive state, blocking FAK phosphorylation.

References

Technical Support Center: Optimizing eCF506-d5 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in quantitative assays involving eCF506-d5. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, where this compound, a deuterated form of the Src kinase inhibitor eCF506, is used as an internal standard.

Understanding the Assay: eCF506 and this compound

eCF506 is a potent and selective inhibitor of Src family kinases (SFKs), including YES1, with an IC50 of less than 0.5 nM for Src.[1][2] Its unique mechanism of action involves locking the Src kinase in its native, inactive conformation.[1][3][4] This prevents both the catalytic activity (phosphorylation) and the scaffolding functions of Src, leading to enhanced anti-tumor efficacy and tolerability compared to other Src/ABL inhibitors.[3][4]

In a research and drug development setting, quantifying the concentration of eCF506 in biological matrices is crucial. This is typically achieved using LC-MS/MS, a highly sensitive and selective analytical technique. To ensure accuracy and precision, a stable isotope-labeled internal standard is employed, which in this case is this compound. The "-d5" signifies that five hydrogen atoms in the molecule have been replaced with deuterium. This makes the molecule chemically almost identical to eCF506 but with a different mass, allowing it to be distinguished by the mass spectrometer.

High background noise in an LC-MS/MS assay can significantly compromise the sensitivity and accuracy of quantification. This guide will address the common sources of background noise and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in my this compound LC-MS/MS assay?

High background noise in LC-MS/MS can originate from several sources:

  • Matrix Effects: Components of the biological sample (e.g., plasma, serum) can co-elute with eCF506 and suppress or enhance its ionization, leading to inaccurate quantification and a high baseline. Phospholipids are a major contributor to matrix effects.

  • Contaminated Solvents and Reagents: Impurities in solvents (e.g., water, acetonitrile) and mobile phase additives (e.g., formic acid, ammonium acetate) can introduce background ions.

  • Instrument Contamination: Residual compounds from previous analyses can accumulate in the LC system (tubing, column) and the mass spectrometer's ion source, leading to carryover and increased noise.

  • Improper Sample Preparation: Inefficient removal of proteins and other interfering substances during sample preparation is a primary cause of high background.

Q2: How can I determine if matrix effects are impacting my assay?

You can assess matrix effects by comparing the peak area of eCF506 in a sample prepared with the biological matrix to the peak area of eCF506 in a neat solution (e.g., mobile phase) at the same concentration. A significant difference in peak area indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement throughout the chromatographic run.[5]

Q3: What is the role of the deuterated internal standard, this compound?

This compound is a stable isotope-labeled internal standard. Since it is chemically very similar to eCF506, it behaves almost identically during sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample, it can be used to normalize for variations in sample recovery and matrix effects, thereby improving the accuracy and precision of the quantification of eCF506.

Troubleshooting Guides

Guide 1: Reducing Matrix Effects through Sample Preparation

Ineffective sample preparation is a leading cause of high background noise. The goal is to remove as many interfering matrix components as possible while efficiently recovering eCF506.

The choice of sample preparation method can have a significant impact on reducing matrix effects and improving the signal-to-noise ratio (S/N). Below is a summary of common techniques and their relative effectiveness.

Sample Preparation MethodPrincipleAdvantagesDisadvantagesExpected S/N Improvement
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol), and the supernatant containing the analyte is analyzed.[6][7]Simple, fast, and inexpensive.Least effective at removing matrix components, often resulting in significant matrix effects.[8]Low to Moderate
Liquid-Liquid Extraction (LLE) The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on polarity.[9]Can provide cleaner extracts than PPT and allows for sample concentration.Can be labor-intensive and may have low recovery for polar analytes.[8]Moderate
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[10]Highly selective, provides the cleanest extracts, and allows for significant sample concentration.[11]More complex, time-consuming, and expensive than PPT or LLE.High

This protocol is a basic method for removing the bulk of proteins from a plasma or serum sample.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Internal Standard Spiking: Add the appropriate volume of this compound working solution to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample at >10,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

This protocol provides a more thorough cleanup and is recommended for assays requiring high sensitivity. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent like Oasis HLB) is often suitable for small molecule kinase inhibitors.

  • Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.[10]

  • Sample Pre-treatment: Dilute the plasma/serum sample (e.g., 100 µL) with an equal volume of an aqueous solution (e.g., 2% phosphoric acid or 0.1% formic acid in water). Add the this compound internal standard.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).[10]

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute eCF506 and this compound with a small volume (e.g., 2 x 250 µL) of a strong organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Guide 2: Optimizing LC and MS Conditions

Proper optimization of the liquid chromatography and mass spectrometry parameters is critical for minimizing background noise and maximizing the signal of eCF506.

  • Column Selection: Use a high-quality, well-maintained HPLC or UHPLC column. A C18 stationary phase is a common starting point for small molecule analysis.

  • Mobile Phase:

    • Use high-purity, LC-MS grade solvents (water, acetonitrile, methanol).[12]

    • Use volatile mobile phase additives like formic acid or ammonium formate, as they are compatible with mass spectrometry. Avoid non-volatile buffers like phosphates.

    • Optimize the mobile phase composition and gradient to ensure good chromatographic separation of eCF506 from matrix components.

  • Flow Rate: Lower flow rates (e.g., in micro or nano LC) can sometimes reduce matrix effects and improve ionization efficiency.[5]

  • Ion Source Tuning: Optimize ion source parameters such as gas flows, temperatures, and voltages to maximize the signal for eCF506 and this compound.

  • Scheduled MRM (Multiple Reaction Monitoring): If analyzing multiple compounds, use a scheduled MRM approach to monitor for specific precursor-product ion transitions only when the analyte is expected to elute. This can reduce the duty cycle and potentially lower the background noise.

  • Instrument Cleaning: Regularly clean the mass spectrometer's ion source to prevent the buildup of contaminants.

Visualizing Key Concepts

Src Kinase Signaling Pathway

The following diagram illustrates the central role of Src kinase in various cellular signaling pathways. eCF506 targets Src, thereby inhibiting these downstream processes.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Migration Cell Migration FAK->Cell_Migration MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Gene_Expression Gene Expression STAT3->Gene_Expression MAPK_Pathway->Gene_Expression Cell_Proliferation Cell Proliferation AKT_Pathway->Cell_Proliferation Gene_Expression->Cell_Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: Overview of major signaling pathways regulated by Src kinase.

eCF506 Mechanism of Action

This diagram illustrates how eCF506 uniquely inhibits Src kinase by locking it in an inactive conformation.

eCF506_Mechanism cluster_0 Inactive State cluster_1 Active State Src_Inactive Src (Inactive) SH2_P pY527-SH2 Interaction Src_Inactive->SH2_P SH3_Linker SH3-Linker Interaction Src_Inactive->SH3_Linker Src_Active Src (Active) Src_Inactive->Src_Active Activation Src_Active->Src_Inactive Inactivation Substrate Substrate Src_Active->Substrate Phosphorylation eCF506 eCF506 eCF506->Src_Inactive Binds and Locks

Caption: eCF506 stabilizes the inactive conformation of Src kinase.[3]

Experimental Workflow for Reducing Background Noise

This workflow outlines the logical steps to troubleshoot and minimize background noise in your this compound assay.

Troubleshooting_Workflow Start High Background Noise Observed Check_Blanks Analyze Blank Samples (Solvent and Matrix) Start->Check_Blanks Contamination Contamination in Solvents/System? Check_Blanks->Contamination Clean_System Clean LC System and Ion Source Contamination->Clean_System Yes Optimize_SP Optimize Sample Preparation Contamination->Optimize_SP No New_Solvents Prepare Fresh, High-Purity Solvents Clean_System->New_Solvents New_Solvents->Check_Blanks PPT Protein Precipitation (PPT) Optimize_SP->PPT SPE Solid-Phase Extraction (SPE) Optimize_SP->SPE SP_Decision S/N Ratio Improved? PPT->SP_Decision SPE->SP_Decision Optimize_LC Optimize LC Method (Gradient, Column) SP_Decision->Optimize_LC No End Assay Optimized SP_Decision->End Yes LC_Decision Separation from Matrix Improved? Optimize_LC->LC_Decision Optimize_MS Optimize MS Parameters LC_Decision->Optimize_MS No LC_Decision->End Yes Optimize_MS->End

Caption: A systematic workflow for troubleshooting high background noise.

References

eCF506-d5 not showing expected effect in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using eCF506-d5 who are not observing the expected cellular effects.

Troubleshooting Guide

Question: We are treating our cells with this compound, but we are not seeing the expected biological effect (e.g., decreased cell proliferation, inhibition of Src phosphorylation). What could be the reason?

Answer: A lack of expected effect from this compound in cellular experiments can arise from several factors, ranging from issues with compound handling and experimental setup to cell line-specific biology. Follow this troubleshooting guide to identify the potential cause.

Diagram: Troubleshooting Workflow for this compound Experiments

G start Start: No expected effect observed compound Step 1: Verify Compound Integrity and Handling start->compound concentration Step 2: Optimize this compound Concentration and Duration compound->concentration Compound OK contact Contact Technical Support compound->contact Issue Found experimental Step 3: Review Experimental Protocol concentration->experimental Concentration Optimized concentration->contact Issue Found cell_line Step 4: Assess Cell Line Characteristics experimental->cell_line Protocol Validated experimental->contact Issue Found end Problem Resolved cell_line->end Cell Line Suitable cell_line->contact Issue Found

Caption: A stepwise guide to troubleshooting the lack of expected effects from this compound.

FAQs and Detailed Troubleshooting Steps

Category 1: Compound Integrity and Handling

Q1: How can I be sure my this compound is active?

A1:

  • Source and Quality: Ensure the compound was purchased from a reputable supplier. Request a certificate of analysis (CoA) to verify its identity and purity.

  • Storage: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.

  • Solubility: this compound is soluble in DMSO.[2] For a 30 mg/mL stock solution, this corresponds to 58.75 mM.[2] It is insoluble in water.[1] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[2] If you observe precipitation in your stock solution, gentle warming or sonication may help.[1]

Q2: How should I prepare my working solutions of this compound?

A2: Prepare fresh dilutions from a concentrated stock solution for each experiment. Dilute the DMSO stock solution in your complete cell culture medium to the final desired concentration. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same DMSO concentration as your treatment group) in all experiments.

Category 2: Concentration and Treatment Duration

Q3: What is the effective concentration range for this compound in cell culture?

A3: The effective concentration of this compound is cell line-dependent. However, published data indicates that it exhibits anti-proliferative effects at submicromolar concentrations in sensitive cell lines.[3] Complete inhibition of Src and FAK phosphorylation has been observed at 100 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the endpoint being measured.

  • Signaling studies (e.g., Western blot for p-Src): Short incubation times (e.g., 3 to 24 hours) are typically sufficient to observe changes in protein phosphorylation.[3]

  • Cell viability/proliferation assays: Longer incubation times (e.g., 48 to 72 hours) are generally required to observe effects on cell growth.[3]

ParameterRecommended RangeReference
Concentration for Antiproliferative Effects Submicromolar (GI50 < 1 µmol/L in sensitive lines)[3]
Concentration for p-Src Inhibition 10 nM - 100 nM[1]
Treatment Duration for Signaling 3 - 24 hours[3]
Treatment Duration for Proliferation 48 - 72 hours[3]
Category 3: Experimental Protocol

Q5: My cell viability assay (e.g., MTT, MTS) shows no effect. What should I check?

A5:

  • Cell Seeding Density: Ensure that you are seeding a consistent and appropriate number of cells. Overly confluent or sparse cultures can affect the cellular response to the inhibitor.

  • Assay Incubation Time: The timing of reagent addition (e.g., MTT, MTS) is critical. Follow the manufacturer's protocol precisely.

  • Positive Control: Include a positive control (a compound known to induce cell death or inhibit proliferation in your cell line) to ensure the assay is working correctly.

  • Vehicle Control: Always include a DMSO-only control to account for any solvent effects.

Q6: I am not seeing a decrease in Src phosphorylation by Western blot. What could be wrong?

A6:

  • Antibody Quality: Use a well-validated antibody specific for the phosphorylated form of Src at Tyrosine 419 (p-Src Y419), which is an autophosphorylation site indicative of Src activity.[3]

  • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.

  • Loading Control: Ensure equal protein loading by probing for a housekeeping protein (e.g., β-actin, GAPDH) or total Src.

  • Basal Src Activity: Your chosen cell line may have low basal levels of Src activity. You may need to stimulate the cells (e.g., with a growth factor) to increase basal p-Src levels before treatment with this compound.

Category 4: Cell Line Characteristics

Q7: Is it possible that my cell line is resistant to this compound?

A7: Yes, cell line sensitivity to this compound can vary.

  • Src Dependency: The proliferation of your cell line may not be dependent on Src signaling. This compound has shown potent antiproliferative activity in ER+ and triple-negative breast cancer cell lines, while some HER2+ breast cancer cell lines showed low sensitivity.[3]

  • Compensatory Signaling: Cells can activate alternative signaling pathways to compensate for the inhibition of Src.

  • Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell.

Mechanism of Action and Key Experiments

This compound is a potent and selective inhibitor of Src tyrosine kinase.[2] Unlike many other Src inhibitors that bind to the active conformation, this compound locks Src in its native, inactive conformation.[3][4] This unique mechanism inhibits both the enzymatic (kinase) activity and the scaffolding function of Src, preventing its interaction with downstream partners like Focal Adhesion Kinase (FAK).[3][4]

Diagram: this compound Mechanism of Action on the Src Signaling Pathway

G cluster_0 Src Activation cluster_1 This compound Inhibition cluster_2 Downstream Signaling RTK RTK / Integrin Src_inactive Src (Inactive) RTK->Src_inactive Activates Src_active Src (Active) p-Src (Y419) Src_inactive->Src_active Autophosphorylation FAK FAK Src_active->FAK Phosphorylates & Binds eCF506 This compound eCF506->Src_inactive Locks in inactive state Src_FAK Src-FAK Complex FAK->Src_FAK Proliferation Cell Proliferation Migration Src_FAK->Proliferation Promotes

Caption: this compound locks Src in an inactive state, preventing its autophosphorylation and interaction with FAK.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Src (Y419)
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time (e.g., 3-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-Src (Y419) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe for total Src and a loading control (e.g., β-actin) to ensure equal loading and to assess the specificity of the p-Src inhibition.

Protocol 2: Co-Immunoprecipitation of Src and FAK
  • Cell Culture and Treatment: Treat cells with this compound or a control compound for 6 hours.[3]

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer).

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate 1 mg of protein lysate with an anti-Src antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of FAK. The input lysates should also be run to show the initial protein levels.

Protocol 3: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% inhibition of growth).

References

Technical Support Center: Improving the in vivo Efficacy of eCF506-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of eCF506-d5.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Poor or inconsistent tumor growth inhibition. Suboptimal Drug Formulation/Solubility: this compound may not be fully solubilized, leading to inconsistent dosing and reduced bioavailability.- Ensure the compound is fully dissolved. For oral gavage, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used successfully.[1] - Prepare fresh formulations for each experiment to avoid precipitation over time. - Visually inspect the formulation for any particulates before administration.
Inadequate Dosing or Schedule: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration at the tumor site.- The reported effective oral dose in murine models is around 40 mg/kg daily.[2] - Conduct a dose-response study to determine the optimal dose for your specific cancer model. - Consider pharmacokinetic/pharmacodynamic (PK/PD) studies to understand the drug's half-life in your model system and adjust the dosing schedule accordingly.
Drug Instability: The compound may be degrading in the formulation or after administration.- Store the stock solution of this compound at -20°C or -80°C to prevent degradation.[3] - Prepare the final formulation immediately before use.
Observed Toxicity or Poor Tolerability in Animal Models. High Dose: The administered dose may be too high for the specific animal strain or model, leading to off-target effects or general toxicity.- Reduce the dose and/or the frequency of administration. - Monitor animal weight and overall health closely. A dose of 20 mg/kg of dasatinib (a less selective SRC/ABL inhibitor) was chosen for maximal effect with good tolerability, suggesting that dose optimization is critical.[2]
Vehicle Toxicity: The vehicle used for drug delivery may be causing adverse effects.- Include a vehicle-only control group in your experiments to assess the toxicity of the formulation components. - If vehicle toxicity is observed, explore alternative formulations. For example, a suspension in 0.5% carboxymethylcellulose could be considered.
Lack of Target Engagement in Tumor Tissue. Poor Bioavailability: The drug may not be reaching the tumor tissue in sufficient concentrations. eCF506 has a reported moderate oral bioavailability of 25.3%.[3]- Confirm target engagement by measuring the phosphorylation levels of SRC (p-SRC Y416) and its downstream substrate FAK in tumor lysates via Western blot or immunohistochemistry.[1][3] - If bioavailability is a concern, consider alternative routes of administration, such as intraperitoneal injection, although oral gavage has been shown to be effective.[2]
Variability in Efficacy Between Experiments. Inconsistent Formulation Preparation: Minor variations in the preparation of the dosing solution can lead to significant differences in drug concentration.- Standardize the formulation protocol, ensuring consistent volumes and mixing procedures. - Use fresh, high-quality solvents. Moisture-absorbing DMSO can reduce solubility.[4]
Biological Variability: Differences in animal age, weight, or tumor implantation technique can contribute to variability.- Ensure uniformity in the experimental animals and tumor inoculation procedures. - Increase the number of animals per group to improve statistical power.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Src family kinases (SFKs), particularly SRC and YES1.[3][5] It has a unique mechanism where it locks SRC in its native, inactive conformation.[2][6] This dual-action inhibits both the kinase activity (phosphorylation of downstream targets) and the scaffolding functions of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[2][7]

Q2: How does this compound differ from other SRC inhibitors like dasatinib?

A2: this compound exhibits significantly higher selectivity for SRC over ABL kinase (over 950-fold difference) compared to multi-kinase inhibitors like dasatinib, which potently inhibits both.[2][3] This selectivity can lead to improved tolerability and reduced off-target effects.[2] Mechanistically, eCF506 locks SRC in an inactive state, while dasatinib binds to the active conformation.[6]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: DMSO is a common solvent for preparing high-concentration stock solutions of this compound (e.g., 30 mg/mL or 10 mM).[3][4] Ethanol can also be used.[8] For long-term storage, it is advisable to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q4: What is a reliable starting dose for in vivo efficacy studies in mice?

A4: A daily oral gavage dose of 40 mg/kg has been shown to be effective in syngeneic murine breast cancer models.[2] However, the optimal dose may vary depending on the cancer model, so a dose-escalation study is recommended.

Q5: How can I confirm that this compound is hitting its target in vivo?

A5: Target engagement can be verified by analyzing tumor tissues. A significant reduction in the phosphorylation of SRC at tyrosine 416 (p-SRC Y416) is a direct indicator of target inhibition.[3] Downstream effects, such as reduced phosphorylation of FAK, can also be assessed.[2] These can be measured using techniques like Western blotting or immunohistochemistry on tumor samples from treated animals.[1]

Quantitative Data Summary

Parameter Value Context Reference
IC50 (SRC, cell-free) < 0.5 nMPotency of SRC kinase inhibition.[4]
IC50 (YES1) 0.47 nMPotency of YES1 kinase inhibition.[3]
IC50 (ABL) 479 nMDemonstrates high selectivity over ABL kinase.[8]
Oral Bioavailability 25.3%Moderate bioavailability in preclinical models.[3]
Effective in vivo Dose 40 mg/kg (daily, oral)Dose showing significant anti-tumor efficacy in a murine breast cancer model.[2]
GI50 (MCF7 cells) 9 nMPotent anti-proliferative activity in ER+ breast cancer cells.[8]
GI50 (MDA-MB-231 cells) SubmicromolarPotent anti-proliferative activity in triple-negative breast cancer cells.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for the oral administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The final formulation will be 10% DMSO and 40% PEG300.

  • Vortex the mixture until it is a clear, homogeneous solution.

  • Add Tween-80 to the solution to a final concentration of 5%.

  • Vortex thoroughly.

  • Add saline to reach the final volume, resulting in a 45% saline concentration.

  • Vortex the final solution extensively to ensure homogeneity. The solution should be clear.

  • Prepare this formulation fresh daily before administration to the animals.

Protocol 2: Assessment of Target Engagement in vivo via Western Blot

This protocol outlines the steps to measure the phosphorylation of SRC in tumor tissue.

Materials:

  • Tumor tissue harvested from vehicle- and this compound-treated animals

  • RIPA buffer with protease and phosphatase inhibitors

  • Tissue homogenizer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies (anti-p-SRC Y416, anti-total SRC, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Excise tumors from euthanized animals at a specific time point after the final dose (e.g., 3 hours).[1]

  • Immediately snap-freeze the tumors in liquid nitrogen and store at -80°C.

  • Lyse the frozen tumor tissue in ice-cold RIPA buffer using a tissue homogenizer.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-SRC (Y416) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SRC and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of p-SRC to total SRC.

Visualizations

G cluster_0 This compound Mechanism of Action eCF506 This compound SRC_inactive SRC (Inactive Conformation) eCF506->SRC_inactive Locks in inactive state SRC_active SRC (Active Conformation) SRC_inactive->SRC_active Activation Signal FAK FAK SRC_inactive->FAK Interaction Blocked SRC_active->FAK Forms Complex Downstream Downstream Signaling (Proliferation, Migration) FAK->Downstream Phosphorylates

Caption: Mechanism of this compound action on the SRC-FAK signaling pathway.

G cluster_1 In Vivo Efficacy Troubleshooting Workflow Start Start: Poor In Vivo Efficacy Check_Formulation Check Formulation & Solubility Start->Check_Formulation Check_Dose Review Dose & Schedule Check_Formulation->Check_Dose No Issue Optimize_Formulation Optimize Formulation: - Freshly prepare - Check solvents Check_Formulation->Optimize_Formulation Issue Found Check_Target Assess Target Engagement (p-SRC) Check_Dose->Check_Target No Issue Optimize_Dose Perform Dose- Response Study Check_Dose->Optimize_Dose Issue Found Optimize_Bioavailability Assess PK/PD Consider route change Check_Target->Optimize_Bioavailability Issue Found Success Improved Efficacy Optimize_Formulation->Success Optimize_Dose->Success Optimize_Bioavailability->Success

Caption: Troubleshooting workflow for suboptimal in vivo efficacy of this compound.

References

Technical Support Center: eCF506-d5 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for eCF506-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: eCF506 is a potent and highly selective, orally bioavailable inhibitor of Src tyrosine kinase with an IC50 value of less than 0.5 nM.[1][2][3] Its unique mechanism involves locking the SRC kinase in its native, inactive conformation.[4][5][6] This dual-action inhibits both the enzymatic (catalytic) function and the scaffolding function of SRC, preventing the phosphorylation of its substrates and its interaction with partner proteins like Focal Adhesion Kinase (FAK).[4][5]

Q2: What is the key difference between eCF506 and other SRC inhibitors like dasatinib?

A2: The primary difference lies in their mode of binding and the resulting conformational state of SRC. eCF506 binds to and stabilizes the inactive conformation of SRC.[4][6] In contrast, most other SRC kinase inhibitors, such as dasatinib, bind to the active conformation.[6] This distinction in mechanism leads to different downstream effects; for instance, eCF506 decreases FAK autophosphorylation, whereas dasatinib can increase it.[4]

Q3: Is this compound considered a PROTAC?

A3: Based on available literature, eCF506 is a small molecule kinase inhibitor, not a Proteolysis Targeting Chimera (PROTAC). Its mechanism is based on inhibiting SRC kinase activity and function, not inducing its degradation via the ubiquitin-proteasome system. While challenges in PROTAC development include issues like the "hook effect" and poor permeability, these are not typically associated with eCF506's mechanism.[7][8][9]

Q4: What are the key advantages of using eCF506 in my experiments?

A4: eCF506 offers several advantages:

  • High Selectivity : It shows exceptional selectivity for SRC family kinases with over a 1000-fold greater selectivity for SRC over ABL kinase, which is a common off-target of other inhibitors like dasatinib.[2][4][10]

  • Dual Mechanism of Inhibition : By inhibiting both catalytic and scaffolding functions, it provides a more complete shutdown of SRC signaling.[4][5]

  • Potency : It demonstrates sub-nanomolar potency against SRC.[1][3]

  • Favorable Tolerability : In vivo studies have shown that eCF506 has good tolerability, which may be linked to its high selectivity.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of SRC Activity

Possible Cause 1: Compound Solubility and Stability eCF506 is insoluble in water.[1] Improper dissolution can lead to lower effective concentrations.

  • Solution:

    • Prepare stock solutions in DMSO; moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality DMSO.[1]

    • For in vivo studies, specific formulations are required. Common solvent systems include PEG300, Tween-80, and saline, or corn oil.[1][11] Always prepare fresh working solutions and use immediately for best results.[1]

    • Store stock solutions appropriately: -80°C for up to 1-2 years and -20°C for shorter periods (1 month to 1 year) to avoid degradation.[1][2] Avoid repeated freeze-thaw cycles.[1]

Possible Cause 2: Inappropriate Assay Conditions The unique mechanism of eCF506 may lead to different kinetics or downstream effects compared to other inhibitors.

  • Solution:

    • When performing Western blots, ensure you are probing for the correct phosphorylation sites. eCF506 inhibits SRC-mediated phosphorylation of its substrates. A significant reduction in phospho-SRC (Y416) is a key indicator of its activity.[2][11]

    • Consider the dual scaffolding/catalytic inhibition. Assays like co-immunoprecipitation can be used to confirm the disruption of the SRC-FAK complex.[4][6]

Issue 2: Unexpected Off-Target Effects or Cellular Responses

Possible Cause 1: Misinterpretation of Phenotype Researchers accustomed to ATP-competitive inhibitors that bind to active SRC might see unfamiliar cellular responses.

  • Solution:

    • Directly compare results with a well-characterized SRC/ABL inhibitor like dasatinib. For example, eCF506 has been shown to induce G1-phase cell-cycle arrest.[4]

    • Remember that unlike dasatinib, eCF506 has minimal impact on ABL kinase.[3][4] If your experimental system has significant ABL signaling, the observed phenotype with eCF506 will differ substantially from that of dual SRC/ABL inhibitors.

Possible Cause 2: High Compound Concentration Although highly selective, very high concentrations of any inhibitor can lead to off-target effects.

  • Solution:

    • Perform dose-response experiments to determine the optimal concentration for your cell line or model system. The GI50 for eCF506 in many breast cancer cell lines is in the nanomolar range.[4] Using concentrations well above the EC50 may not provide additional on-target benefit and could increase the risk of off-target activity.

Issue 3: Difficulty Replicating In Vivo Efficacy

Possible Cause 1: Poor Bioavailability or Formulation Issues eCF506 has moderate oral bioavailability (around 25.3%).[2][11]

  • Solution:

    • Ensure the use of a proper vehicle for oral gavage that ensures solubility and stability. A clear solution can be made by mixing the compound with water.[5]

    • For subcutaneous models, ensure consistent dosing and monitor plasma levels of the compound if possible.

Possible Cause 2: Tumor Model Resistance The specific genetic background of the tumor model may influence its sensitivity to SRC inhibition.

  • Solution:

    • Confirm that your chosen cell line or tumor model is dependent on SRC signaling for proliferation or survival.

    • Loss of integrin-linked kinase (ILK) has been shown to sensitize breast cancer cells to eCF506, suggesting that the status of parallel or interacting pathways can impact efficacy.[12]

Data Presentation

Table 1: Inhibitory Activity of eCF506 Against Various Kinases

Kinase TargetIC50 (nM)Reference
Src< 0.5[1][3]
YES2.1[2][3]
Fyn< 0.5[3]
Abl479[3]
KIT> 100,000[3]
mTOR> 100,000[3]
PDGFRα> 100,000[3]
RET> 100,000[3]

Table 2: Solubility of eCF506

SolventConcentrationReference
DMSO30 mg/mL (~58.75 mM)[1]
Ethanol100 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

1. Western Blotting for SRC and FAK Phosphorylation

  • Cell Seeding & Treatment: Seed cells in appropriate culture dishes and allow them to attach overnight. Treat cells with desired concentrations of eCF506 (e.g., 0-100 nM) or vehicle (DMSO) for a specified time (e.g., 6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-SRC Y416, anti-total SRC, anti-phospho-FAK Y397, anti-total FAK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

2. Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction

  • Cell Treatment: Treat cells with eCF506 (e.g., 100 nM) or a control compound (e.g., dasatinib 100 nM) for 3-6 hours.[4]

  • Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer).

  • Immunoprecipitation: Pre-clear lysates with protein A/G magnetic beads. Incubate the supernatant with an anti-SRC antibody overnight at 4°C. Add fresh magnetic beads to capture the antibody-protein complexes.

  • Washing & Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting for the presence of SRC and FAK. A decrease in the FAK signal in the eCF506-treated sample indicates disruption of the SRC-FAK complex.[6]

3. Cell Proliferation (GI50) Assay

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of eCF506 (e.g., 0.001–10 µM) and a vehicle control.

  • Incubation: Incubate the plates for 5 days.[4]

  • Viability Measurement: Measure cell viability using a reagent such as PrestoBlue or CellTiter-Glo.

  • Data Analysis: Calculate the concentration of eCF506 that inhibits cell proliferation by 50% (GI50) by fitting the data to a dose-response curve.

Visualizations

G cluster_0 Upstream Signaling cluster_1 SRC-FAK Signaling Complex cluster_2 Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) SRC_inactive SRC (Inactive) RTK->SRC_inactive Integrins Integrins FAK FAK Integrins->FAK SRC_active SRC (Active) SRC_inactive->SRC_active Activation SRC_active->SRC_inactive Inactivation SRC_active->FAK Forms Complex & Phosphorylates FAK Proliferation Cell Proliferation SRC_active->Proliferation Migration Cell Migration SRC_active->Migration Survival Cell Survival SRC_active->Survival pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation pFAK->SRC_active Recruits SRC eCF506 eCF506 eCF506->SRC_inactive Locks in Inactive State Dasatinib Dasatinib Dasatinib->SRC_active Inhibits Active Kinase G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_viability Viability cluster_protein Protein Analysis prep_stock Prepare eCF506 Stock in DMSO treatment Treat Cells with eCF506 Dilutions prep_stock->treatment prep_cells Seed Cells in Appropriate Plates/Dishes prep_cells->treatment incubation Incubate for Defined Period treatment->incubation endpoint_assay Endpoint Assay (e.g., Cell Viability, Western Blot, Co-IP) incubation->endpoint_assay read_plate Read Plate endpoint_assay->read_plate Viability lysis Cell Lysis endpoint_assay->lysis Protein calc_gi50 Calculate GI50 read_plate->calc_gi50 wb Western Blot lysis->wb coip Co-IP lysis->coip G start Inconsistent or Unexpected Results check_solubility Is the compound fully dissolved? start->check_solubility check_concentration Is the concentration appropriate (Dose-Response)? check_solubility->check_concentration Yes solubility_solution Troubleshoot Solubility: - Use fresh DMSO - Prepare fresh solutions - Check storage conditions check_solubility->solubility_solution No check_controls Are positive/negative controls behaving as expected? check_concentration->check_controls Yes concentration_solution Optimize Concentration: - Perform titration to find GI50/EC50 - Avoid excessively high concentrations check_concentration->concentration_solution No check_mechanism Is the assay appropriate for eCF506's unique mechanism? check_controls->check_mechanism Yes controls_solution Review Controls: - Compare with Dasatinib - Check vehicle control effect check_controls->controls_solution No mechanism_solution Adapt Assay: - Use Co-IP for scaffolding - Check p-SRC (Y416) & p-FAK check_mechanism->mechanism_solution No end Problem Resolved check_mechanism->end Yes solubility_solution->check_solubility concentration_solution->check_concentration controls_solution->check_controls mechanism_solution->check_mechanism

References

Technical Support Center: Minimizing Cytotoxicity of eCF506 in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of eCF506, a potent and selective SRC kinase inhibitor, in primary neuron cultures. Given the delicate nature of primary neurons, this guide offers strategies to optimize experimental conditions and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of eCF506 and why might it be toxic to primary neurons?

A1: eCF506 is a small molecule that potently and selectively inhibits SRC tyrosine kinase.[1] It functions by locking SRC in its inactive conformation, which prevents both its enzymatic activity and its ability to form complexes with other proteins like Focal Adhesion Kinase (FAK).[1] While this mechanism is effective in targeting cancer cells, SRC kinase also plays a role in normal neuronal function, including neurite outgrowth and synaptic plasticity. Inhibition of these crucial functions could lead to cytotoxicity in primary neurons.

Q2: I am seeing significant cell death in my primary neuron cultures even at low concentrations of eCF506. What is a good starting point for determining a non-toxic working concentration?

A2: Primary neurons are highly sensitive to chemical compounds. It is crucial to perform a dose-response curve to determine the optimal, sub-toxic concentration of eCF506 for your specific neuronal type and experimental conditions. We recommend starting with a wide range of concentrations, for example, from 1 nM to 10 µM, and assessing neuronal viability after 24 to 48 hours.

Q3: What is the best solvent for eCF506 and how can I minimize solvent-induced toxicity?

A3: eCF506 is soluble in Dimethyl Sulfoxide (DMSO).[2] However, DMSO can be toxic to primary neurons at concentrations above 0.5% (v/v).[3] It is imperative to keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Are there general strategies to enhance the resilience of my primary neuron cultures to eCF506 treatment?

A4: Yes, several strategies can help improve the health and resilience of your primary neuron cultures:

  • High-Quality Cultures: Ensure your primary neuron cultures are healthy and mature before starting any treatment. Healthy cultures should show extensive neurite networks.[5]

  • Optimized Seeding Density: Plating neurons at an optimal density is crucial for their survival. Both too sparse and too dense cultures can lead to stress and increased susceptibility to toxic insults.[6]

  • Use of Neuroprotective Supplements: Consider using serum-free media formulations supplemented with neurotrophic factors, such as B-27 supplement, which is known to support neuronal survival.[3][7]

Troubleshooting Guide

Issue Probable Cause(s) Suggested Solution(s)
High levels of acute cell death observed shortly after adding eCF506. 1. Concentration is too high: The concentration of eCF506 is in the toxic range for your primary neurons.2. Solvent toxicity: The final concentration of DMSO in the culture medium is too high.3. Poor culture health: The neurons were already stressed or unhealthy before the treatment.1. Perform a dose-response curve: Test a wider and lower range of eCF506 concentrations (e.g., starting from 0.1 nM).2. Reduce solvent concentration: Ensure the final DMSO concentration is below 0.1%. Prepare serial dilutions of your eCF506 stock in culture medium to minimize the volume of DMSO added.[4]3. Assess baseline culture health: Before treatment, examine the morphology of your neurons. Ensure they have well-defined processes and are not clumping.
Neuronal morphology appears unhealthy (e.g., neurite blebbing, shrunken cell bodies) but viability assays show minimal cell death. 1. Early-stage apoptosis or cellular stress: The cells are stressed but have not yet lost membrane integrity.2. Sub-lethal toxicity: eCF506 is affecting neuronal function and morphology without causing immediate death.1. Use more sensitive assays: Employ assays that can detect early apoptotic events, such as a Caspase-3 activity assay.[8]2. Immunocytochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) or cytoskeletal integrity (e.g., β-III tubulin) to visualize morphological changes.3. Reduce incubation time: Assess morphological changes at earlier time points after eCF506 addition.
Inconsistent results between experiments. 1. Variability in primary cultures: Primary neuron preparations can have inherent variability.2. Inconsistent eCF506 preparation: The stock solution may not be properly dissolved or may have degraded.3. Contamination: Bacterial or fungal contamination can affect neuronal health and response to treatment.[9]1. Standardize culture preparation: Use a consistent protocol for neuron isolation and culture.[10]2. Prepare fresh stock solutions: Prepare fresh eCF506 stock in high-quality, anhydrous DMSO for each experiment. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[11]3. Routinely check for contamination: Regularly inspect cultures for any signs of contamination. Use appropriate antibiotics and antimycotics in your culture medium if necessary, but be aware of their potential effects on neuronal function.[12]

Quantitative Data Summary

The following table provides general guidelines for experimental parameters when using eCF506 in primary neuron cultures. Note: These are starting recommendations and should be optimized for your specific experimental setup.

ParameterRecommended RangeKey Considerations
eCF506 Concentration 1 nM - 1 µMPerform a thorough dose-response curve to determine the optimal non-toxic concentration.
Incubation Time 24 - 72 hoursShorter incubation times may be necessary to assess acute effects, while longer times can reveal chronic toxicity.
Final DMSO Concentration < 0.1% (v/v)High concentrations of DMSO are neurotoxic.[3] Always include a vehicle control with the same DMSO concentration.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plate with cultured primary neurons

  • Plate reader

Protocol:

  • After treating the neurons with eCF506 for the desired time, add 10 µL of the 5 mg/mL MTT solution to each well containing 100 µL of medium.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • After incubation, add 100 µL of the solubilization solution to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Incubate the plate for at least 1 hour at room temperature in the dark.

  • Measure the absorbance at 570 nm using a plate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[14]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate with cultured primary neurons

  • Plate reader

Protocol:

  • After eCF506 treatment, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes).

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[15]

Materials:

  • Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well plate with cultured primary neurons

  • Plate reader (for absorbance or fluorescence)

Protocol:

  • Following eCF506 treatment, lyse the cells according to the kit's protocol. This usually involves adding a specific lysis buffer and incubating on ice.

  • Add the cell lysate to a new 96-well plate.

  • Add the caspase-3 substrate provided in the kit to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the recommended wavelength using a plate reader.

  • The signal intensity is proportional to the caspase-3 activity in the sample.

Visualizations

SRC_Signaling_Pathway eCF506 Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor SRC_inactive SRC (Inactive) Growth_Factor_Receptor->SRC_inactive Activation SRC_active SRC (Active) SRC_inactive->SRC_active Conformational Change FAK FAK SRC_active->FAK Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) FAK->Downstream_Signaling eCF506 eCF506 eCF506->SRC_inactive Locks in inactive conformation

Caption: eCF506 locks SRC in its inactive state, preventing downstream signaling.

Experimental_Workflow Workflow for Assessing and Mitigating eCF506 Cytotoxicity Start Start: Primary Neuron Culture Dose_Response Dose-Response Curve (e.g., 1 nM - 10 µM eCF506) Start->Dose_Response Viability_Assay Assess Viability (MTT Assay) Dose_Response->Viability_Assay Determine_Concentration Determine Non-Toxic Working Concentration Viability_Assay->Determine_Concentration Definitive_Experiment Definitive Experiment with Non-Toxic Concentration Determine_Concentration->Definitive_Experiment Assess_Endpoint Assess Experimental Endpoint (e.g., Neurite Outgrowth, Synaptic Function) Definitive_Experiment->Assess_Endpoint Cytotoxicity_Check Confirm Lack of Cytotoxicity (LDH, Caspase-3 Assays) Assess_Endpoint->Cytotoxicity_Check Analyze_Results Analyze and Interpret Results Cytotoxicity_Check->Analyze_Results

Caption: A systematic workflow to determine a safe eCF506 concentration.

Caspase_Pathway Apoptotic Signaling via Caspase-3 Apoptotic_Stimulus Apoptotic Stimulus (e.g., eCF506-induced stress) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Activation Procaspase3 Procaspase-3 (Inactive) Initiator_Caspases->Procaspase3 Cleavage Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

References

eCF506-d5 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using eCF506-d5. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of the non-receptor tyrosine kinase, SRC.[1] Unlike many other SRC inhibitors that bind to the active conformation of the kinase, eCF506 locks SRC in its native, inactive conformation.[2][3] This unique mechanism inhibits both the enzymatic (catalytic) function and the scaffolding function of SRC, preventing it from forming complexes with binding partners like Focal Adhesion Kinase (FAK).[2]

2. What are the primary applications of this compound in research?

This compound is primarily used in cancer research to study SRC-dependent signaling pathways. It has shown potent antiproliferative activity in various cancer cell lines, including triple-negative and ER+ breast cancer.[2] It is also utilized in in vivo studies, demonstrating antitumor efficacy in murine cancer models.[2] Due to its high selectivity, it is a valuable tool to dissect the specific roles of SRC kinase in cellular processes like proliferation, migration, and invasion.[2][4]

3. How should this compound be stored and handled?

  • Powder: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[5]

  • In solution: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[6]

4. How do I dissolve this compound?

This compound is soluble in DMSO but insoluble in water.[7] For in vitro experiments, a stock solution can be prepared in fresh DMSO.[1] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline, or corn oil are recommended.[1][3] It is advised to prepare working solutions for in vivo experiments freshly on the day of use.[3]

Experimental Controls and Best Practices

1. What are the recommended positive and negative controls for an experiment with this compound?

  • Positive Control: A well-characterized SRC inhibitor like dasatinib can be used as a positive control. However, it's important to note that dasatinib also inhibits other kinases, such as ABL, and binds to the active conformation of SRC, which can lead to different downstream effects compared to eCF506.[2][8] Therefore, dasatinib serves as a good control for general SRC inhibition but also helps to highlight the unique effects of eCF506's mechanism of action.

  • Negative Control: A vehicle control, typically DMSO at the same final concentration used for dissolving this compound (e.g., 0.1% v/v), is essential.[2] Additionally, using a non-cancerous cell line, such as MCF10A, can serve as a control to assess the selectivity of eCF506 for cancer cells.[2]

2. What are the key differences in cellular effects between eCF506 and other SRC inhibitors like dasatinib?

The primary difference lies in their interaction with the SRC-FAK complex. While eCF506 inhibits the formation of the SRC-FAK complex, dasatinib has been shown to increase the levels of FAK in complex with SRC.[2] This leads to differential effects on downstream signaling, such as the phosphorylation of FAK at Y397, which is decreased by eCF506 and increased by dasatinib.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no inhibition of SRC phosphorylation (pSRC-Y418/Y419) Insufficient concentration of eCF506.Perform a dose-response experiment to determine the optimal concentration for your cell line. Complete inhibition is often observed at 100 nM.[3]
Poor cell health.Ensure cells are healthy and in the exponential growth phase before treatment.
Inactive compound.Check the storage conditions and age of the eCF506 stock solution. Prepare fresh dilutions for each experiment.
Inconsistent results in cell viability assays Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell distribution.
Edge effects in multi-well plates.Fill the outer wells with PBS or media without cells to minimize evaporation and temperature gradients.[2]
DMSO concentration is too high.Keep the final DMSO concentration consistent across all wells and ideally below 0.5%.
Difficulty dissolving eCF506 for in vivo studies Precipitation of the compound.Use the recommended solvent formulations and consider gentle warming or sonication to aid dissolution.[3] Prepare the dosing solution fresh for each day of the study.[3]

Quantitative Data

Table 1: In Vitro Potency of eCF506

Parameter Value Assay Type
IC50 (SRC)< 0.5 nMCell-free kinase assay
IC50 (YES)2.1 nMCell-free kinase assay

Data sourced from MedChemExpress and Selleck Chemicals.[1][3]

Table 2: GI50 Values of eCF506 in Breast Cancer Cell Lines

Cell Line Subtype GI50 (µM)
BT-549Triple Negative~0.015
MDA-MB-157Triple Negative~0.04
MDA-MB-231Triple Negative~0.05
MCF7ER+~0.02
ZR-75.1ER+~0.03
T-47DER+~0.06
JIMT-1HER2+~0.22

Data adapted from a study by Unciti-Broceta et al.[2]

Table 3: Recommended In Vivo Dosages in Mouse Models

Compound Dosage Administration Route Vehicle
eCF50610-80 mg/kgOral gavage3 mM citrate buffer or 50 mM lactic acid with 0.1 M NaOH, pH 6
Dasatinib20-30 mg/kgOral gavage80 mM citric acid, pH 3.1

Dosages are based on various in vivo studies.[2][4][9][10]

Signaling Pathways and Experimental Workflows

eCF506_Mechanism_of_Action eCF506 Mechanism on SRC-FAK Signaling cluster_integrin Upstream Activation cluster_src SRC Regulation cluster_fak FAK Signaling cluster_complex SRC-FAK Complex cluster_inhibitors Inhibitors Integrin/Growth Factor Signaling Integrin/Growth Factor Signaling FAK FAK Integrin/Growth Factor Signaling->FAK Inactive SRC Inactive SRC Active SRC Active SRC Inactive SRC->Active SRC Activation Active SRC->Inactive SRC Inactivation SRC-FAK Complex SRC-FAK Complex Active SRC->SRC-FAK Complex binds pFAK pFAK (Y397) FAK (pY397) FAK->pFAK (Y397) Autophosphorylation pFAK (Y397)->SRC-FAK Complex recruits SRC Downstream Signaling Downstream Signaling (Proliferation, Migration) SRC-FAK Complex->Downstream Signaling eCF506 eCF506 eCF506->Inactive SRC Locks in inactive state eCF506->SRC-FAK Complex Inhibits formation Dasatinib Dasatinib Dasatinib->Active SRC Binds active state Dasatinib->SRC-FAK Complex Enhances formation

Caption: eCF506 locks SRC in an inactive state, preventing SRC-FAK complex formation.

Experimental_Workflow General Experimental Workflow for eCF506 cluster_assays Example Endpoint Assays Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treat with eCF506 (and controls) Cell Culture->Treatment Incubation Incubation Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis Western Blot Western Blot Endpoint Assay->Western Blot Viability Assay Viability Assay Endpoint Assay->Viability Assay Co-IP Co-IP Endpoint Assay->Co-IP Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for in vitro experiments involving eCF506 treatment.

Experimental Protocols

Cell Proliferation/Viability Assay

This protocol is a general guideline and may require optimization based on the cell line and specific laboratory conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[2]

  • Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound, vehicle control (DMSO), and any positive controls.

  • Incubation: Incubate the plate for the desired period (e.g., 5 days).[2]

  • Viability Measurement: Assess cell viability using a suitable reagent such as PrestoBlue or MTT.[2]

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for SRC and FAK Phosphorylation
  • Cell Lysis: After treating cells with this compound for the desired time (e.g., 3 to 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pSRC (Y419), total SRC, pFAK (Y397), and total FAK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Co-Immunoprecipitation of SRC and FAK
  • Cell Treatment and Lysis: Treat cells grown in 10 cm dishes with this compound or controls for the desired time (e.g., 6 hours).[2] Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).[2]

  • Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in Laemmli sample buffer. Analyze the eluted proteins by Western blotting using antibodies against SRC and FAK.[2]

References

dealing with batch-to-batch variability of eCF506-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for eCF506-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing potential batch-to-batch variability of this compound, ensuring the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from eCF506?

A1: eCF506 is a potent and highly selective inhibitor of Src tyrosine kinase.[1][2] It functions by locking the Src kinase in its native inactive conformation, which inhibits both its enzymatic activity and its scaffolding functions, preventing the formation of complexes with partner proteins like Focal Adhesion Kinase (FAK).[3][4] This mode of action leads to increased antitumor efficacy and tolerability compared to other Src/ABL inhibitors.[3][5] The "-d5" designation in this compound indicates that five hydrogen atoms within the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often employed to alter the metabolic profile of a compound, potentially increasing its metabolic stability and half-life due to the kinetic isotope effect.[6][7][8]

Q2: Why is batch-to-batch variability a concern for this compound?

A2: Batch-to-batch variability can arise from minor differences in the chemical synthesis and purification processes. For a complex molecule like this compound, this can lead to variations in:

  • Purity Profile: The presence and concentration of residual solvents, starting materials, or synthesis by-products may differ between batches.

  • Isotopic Enrichment: The percentage and precise location of deuterium incorporation can vary, potentially affecting the compound's pharmacokinetic properties.

  • Physical Properties: Differences in crystallinity or solubility could impact its behavior in experimental assays.

These variations can manifest as inconsistent results in your experiments, such as shifts in IC50 values or unexpected off-target effects.

Q3: What are the initial quality control checks I should perform on a new batch of this compound?

A3: Upon receiving a new batch of this compound, we recommend performing a series of initial quality control (QC) checks to ensure its identity, purity, and integrity before initiating critical experiments. These include:

  • Visual Inspection: Check for any inconsistencies in the physical appearance (color, texture) of the compound compared to previous batches.

  • Solubility Test: Confirm that the compound dissolves as expected in your chosen solvent (e.g., DMSO).

  • Analytical Characterization: Verify the certificate of analysis (CoA) provided by the supplier. Key parameters to check are chemical purity (typically by HPLC) and isotopic enrichment (by mass spectrometry). For rigorous studies, it is advisable to independently verify these parameters.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues that may arise from batch-to-batch variability of this compound.

Problem 1: Inconsistent IC50 values in cell-based assays.

Q: We are observing a significant shift in the IC50 value for this compound in our cell viability/proliferation assays compared to previous batches. What could be the cause?

A: Fluctuations in IC50 values are a primary indicator of batch-to-batch variability.[9][10] Several factors related to the compound or the assay itself could be responsible.

Troubleshooting Steps:

  • Verify Compound Identity and Purity:

    • Action: Re-confirm the chemical purity of the new batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a previously well-performing batch if available.

    • Rationale: Impurities can have their own biological activity or interfere with the action of this compound, leading to an altered apparent potency.

  • Assess Compound Stability and Solubility:

    • Action: Prepare fresh stock solutions from the new batch. Inconsistent solubility can lead to inaccurate concentrations in your assay.

    • Rationale: this compound that has degraded or is not fully solubilized will result in a lower effective concentration and a higher apparent IC50 value.

  • Standardize Assay Conditions:

    • Action: Ensure that all assay parameters are consistent, including cell passage number, seeding density, media composition, and incubation times.

    • Rationale: Cell-based assays are sensitive to minor variations in experimental conditions.[11][12] High-passage-number cells, for instance, can exhibit altered drug sensitivity.

  • Perform a Head-to-Head Comparison:

    • Action: If you have a small amount of a previous, reliable batch, run a parallel experiment comparing the old and new batches.

    • Rationale: This will help to definitively determine if the variability is due to the new batch of the compound or a change in your experimental system.

Problem 2: Reduced or inconsistent inhibition of Src phosphorylation in Western Blots.

Q: My Western blot analysis shows weaker or more variable inhibition of Src phosphorylation (p-Src) at a given concentration of this compound with a new batch. What should I investigate?

A: Inconsistent inhibition of the target protein's phosphorylation is a strong indicator of a potential issue with the compound's activity.

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Action: Perform a dose-response experiment with the new batch to determine the concentration required for 50% inhibition of Src phosphorylation.

    • Rationale: This will establish the potency of the new batch in a biochemical context.

  • Check for Isotopic Purity and Position:

    • Action: If possible, use mass spectrometry to confirm the isotopic enrichment and location of the deuterium atoms.

    • Rationale: The position of deuteration can influence the compound's interaction with its target and its metabolic stability.[6]

  • Review Lysis and Western Blot Protocol:

    • Action: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of Src.

    • Rationale: Technical issues with the Western blot procedure can be mistaken for a lack of compound activity.

Data Presentation

Table 1: Recommended Quality Control Specifications for this compound Batches

ParameterMethodRecommended Specification
Identity
Molecular WeightMass Spectrometry (MS)Consistent with the expected mass of this compound
Structure Confirmation¹H-NMR, ¹³C-NMRSpectrum consistent with the structure of eCF506
Purity
Chemical PurityHPLC≥ 98%
Isotopic EnrichmentMass Spectrometry (MS)≥ 98%
Residual SolventsGas Chromatography (GC)Below ICH limits
Activity
In vitro Src Kinase InhibitionBiochemical AssayIC50 within a 2-fold range of the reference standard
Cellular p-Src InhibitionWestern Blot / ELISAEC50 within a 2-fold range of the reference standard

Experimental Protocols

Protocol 1: HPLC Analysis for Chemical Purity of this compound
  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of this compound from potential impurities (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Cell-Based Assay for Src Phosphorylation
  • Cell Culture: Plate a suitable cell line (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Src (e.g., p-Src Tyr416) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total Src and a loading control (e.g., GAPDH) for normalization.

  • Data Analysis: Quantify the band intensities and plot the normalized p-Src levels against the log of the this compound concentration to determine the EC50.

Visualizations

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK Phosphorylation Proliferation Proliferation Src->Proliferation Survival Survival Src->Survival Migration Migration FAK->Migration eCF506_d5 This compound eCF506_d5->Src Inhibition of kinase & scaffolding

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Compound Step 1: Verify Compound QC Parameters Start->Check_Compound Purity_Issue Purity/Identity Issue? Check_Compound->Purity_Issue Check_Assay Step 2: Standardize Assay Conditions Assay_Issue Assay Variability? Check_Assay->Assay_Issue Compare_Batches Step 3: Head-to-Head Batch Comparison Batch_Issue New Batch Faulty? Compare_Batches->Batch_Issue Purity_Issue->Check_Assay No Contact_Supplier Contact Supplier & Re-characterize Batch Purity_Issue->Contact_Supplier Yes Assay_Issue->Compare_Batches No Optimize_Assay Optimize Assay Protocol Assay_Issue->Optimize_Assay Yes Batch_Issue->Contact_Supplier Yes Use_Old_Batch Use Previous Batch (If available) Batch_Issue->Use_Old_Batch No Resolved Issue Resolved Contact_Supplier->Resolved Optimize_Assay->Resolved Use_Old_Batch->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

QC_Workflow New_Batch Receive New Batch of this compound Visual_Solubility Visual Inspection & Solubility Check New_Batch->Visual_Solubility Analytical_Chem Analytical Chemistry QC Visual_Solubility->Analytical_Chem HPLC HPLC (Chemical Purity) Analytical_Chem->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Analytical_Chem->MS NMR NMR (Structure) Analytical_Chem->NMR Biological_Assay Biological QC Analytical_Chem->Biological_Assay Biochemical Biochemical Assay (Src Kinase IC50) Biological_Assay->Biochemical Cellular Cell-Based Assay (p-Src EC50) Biological_Assay->Cellular Release Release for Experiments Biological_Assay->Release

Caption: Quality control workflow for new batches of this compound.

References

refining eCF506-d5 treatment time for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eCF506-d5. The information herein is designed to help optimize experimental design, particularly in refining treatment times for optimal results, and to address common issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of Src family kinases (SFKs), particularly SRC and YES1.[1] Unlike many other SRC inhibitors that target the active conformation of the kinase, this compound has a unique mechanism. It locks SRC into its native, inactive (closed) conformation. This dual-action mechanism inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[2][3] This leads to increased antitumor efficacy and potentially better tolerability compared to other SRC/ABL inhibitors.[2]

Q2: What is the direct downstream signaling pathway affected by this compound?

A2: The primary downstream pathway affected is the SRC-FAK signaling axis. By locking SRC in an inactive state, this compound prevents the phosphorylation of FAK by SRC.[2] This, in turn, indirectly reduces FAK autophosphorylation at key sites like Tyr397, which is crucial for the assembly of focal adhesion complexes and downstream signaling that regulates cell migration, adhesion, and proliferation.[2]

Q3: What are the typical cellular outcomes of this compound treatment?

A3: Treatment with this compound has been shown to lead to several key cellular outcomes, including:

  • Inhibition of SRC and FAK phosphorylation: This is a direct and early indicator of target engagement.[2]

  • G1 phase cell cycle arrest: this compound can halt the progression of the cell cycle at the G1 phase.[2]

  • Anti-proliferative effects: By arresting the cell cycle, this compound inhibits the growth of cancer cells.[2]

  • Reduced cell motility and migration: As a consequence of disrupting the SRC-FAK pathway, this compound can significantly decrease the migratory capacity of cells.[4]

  • Induction of apoptosis: In some contexts, SRC inhibition can lead to programmed cell death.[5]

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) for your specific cell line. For reference, potent anti-proliferative effects have been observed at submicromolar concentrations in various breast cancer cell lines.[2] Complete inhibition of SRC phosphorylation is often seen at concentrations around 100 nM.[4]

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is typically dissolved in DMSO to create a stock solution.[6] For long-term storage, it is recommended to store the stock solution at -80°C (for up to 2 years) or -20°C (for up to 1 year).[4]

Troubleshooting Guide: Refining Treatment Time

Optimizing the treatment duration with this compound is critical for observing the desired biological effect. The kinetics of target inhibition and downstream cellular responses can vary. This guide provides a framework for refining your experimental timelines.

Problem Potential Cause Suggested Solution
No change in SRC/FAK phosphorylation Inadequate treatment time for target engagement.Phosphorylation changes can be rapid. Perform a time-course experiment with early time points (e.g., 1, 3, 6, and 24 hours) to determine the optimal window for observing maximal inhibition of SRC (pY419) and FAK (pY397, pY576/577, pY861, pY925) phosphorylation.[2]
Target engagement observed (↓pSRC), but no phenotypic effect (e.g., no change in viability or migration) The downstream effect requires a longer duration to manifest.Cellular phenotypes like apoptosis or changes in proliferation often require longer incubation times than initial signaling events. For cell viability assays, consider extending the treatment duration to 48-72 hours or even longer (e.g., 5 days for some cell lines).[2] For migration assays, a 6 to 24-hour treatment period is a good starting point.[4]
Inconsistent results between experiments Variability in cell confluence, passage number, or serum concentration. Drug stability in media.Standardize your cell culture conditions meticulously. Ensure cells are in the logarithmic growth phase. The stability of this compound in cell culture media over extended periods should be considered; for long-term experiments (>48h), replenishing the media with fresh inhibitor may be necessary.
Observing cell cycle arrest but not apoptosis The cellular context may favor senescence or cytostatic effects over apoptosis in response to SRC inhibition. Treatment time might be insufficient for apoptosis to become evident.The decision between apoptosis and senescence can be influenced by the extent of cellular damage and the specific cellular context.[1] Consider extending the treatment time (e.g., 72-96 hours) and using multiple assays to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays).
Loss of inhibitory effect over time Development of resistance or cellular adaptation.For long-term studies, be aware of potential resistance mechanisms. This could involve the upregulation of bypass signaling pathways. Consider intermittent dosing schedules or combination therapies if long-term inhibition is the goal.

Data Summary Tables

Table 1: Recommended Treatment Times for Various In Vitro Assays

AssayRecommended Treatment TimeKey Downstream ReadoutsReference
Western Blot 1 - 24 hourspSRC (Y419), pFAK (Y397, Y576/577, Y861, Y925)[2]
Co-Immunoprecipitation 6 hoursSRC-FAK complex formation[2][7]
Cell Viability/Proliferation 48 - 120 hoursGI₅₀ determination[2]
Cell Cycle Analysis 48 hoursG1/S/G2-M phase distribution[2]
Cell Migration Assay 6 - 24 hoursWound closure, transwell migration[4]
Apoptosis Assay 48 - 72 hoursAnnexin V/PI, Caspase activity[3][5]

Table 2: In Vivo Treatment Protocol Example

Animal ModelDrug ConcentrationDosing ScheduleTreatment DurationReference
Syngeneic Murine Cancer Models40 mg/kgDaily oral gavage28 days[2]

Experimental Protocols

Protocol 1: Western Blot for SRC and FAK Phosphorylation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for various time points (e.g., 1, 3, 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pSRC (Y419), total SRC, pFAK (e.g., Y397), total FAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Plate cells and treat with this compound or vehicle for 48 hours.

  • Cell Harvest: Harvest cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

eCF506_Mechanism_of_Action cluster_0 This compound Action cluster_1 SRC Kinase cluster_2 Downstream Effects eCF506_d5 This compound SRC_inactive Inactive SRC (Closed Conformation) eCF506_d5->SRC_inactive Locks in inactive state FAK_interaction SRC-FAK Interaction eCF506_d5->FAK_interaction Inhibits Scaffolding Kinase_activity Kinase Activity eCF506_d5->Kinase_activity Inhibits Catalysis SRC_active Active SRC (Open Conformation) SRC_inactive->SRC_active Activation Signal SRC_active->SRC_inactive Inactivation SRC_active->FAK_interaction Promotes SRC_active->Kinase_activity Enables Downstream_signaling Downstream Signaling (Migration, Proliferation) FAK_interaction->Downstream_signaling Leads to Kinase_activity->Downstream_signaling Leads to

Caption: Mechanism of this compound action on SRC kinase.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture (Standardized Conditions) Start->Cell_Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot (1-24h) Endpoint_Assays->Western_Blot Cell_Cycle Cell Cycle Analysis (48h) Endpoint_Assays->Cell_Cycle Migration Migration Assay (6-24h) Endpoint_Assays->Migration Viability Viability Assay (48-120h) Endpoint_Assays->Viability Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Migration->Data_Analysis Viability->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

Validating the Specificity of eCF506: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of eCF506's performance against alternative Src inhibitors, supported by experimental data.

eCF506 (also known as NXP900) is a potent and orally bioavailable small molecule inhibitor of Src family kinases (SFKs), with particularly high potency for Src and YES1 kinases.[1][2][3] A key differentiator of eCF506 is its unique mechanism of action; it locks the Src kinase into its native, inactive conformation.[4][5][6] This not only inhibits the enzyme's catalytic activity but also its crucial scaffolding functions, preventing interactions with protein partners like Focal Adhesion Kinase (FAK).[4][5] This dual action offers significant therapeutic advantages over existing Src/ABL inhibitors, which typically target the active conformation of the kinase.[4][7] This guide provides a detailed comparison of eCF506 with other common Src inhibitors, focusing on specificity, potency, and mechanism of action, supported by experimental evidence.

Comparative Analysis of Inhibitor Potency and Selectivity

The specificity of a kinase inhibitor is paramount to its efficacy and safety. eCF506 demonstrates exceptional selectivity for SFKs over other kinases, a feature that sets it apart from many multi-kinase inhibitors.

InhibitorTarget(s)IC50 vs. Src (nM)IC50 vs. ABL (nM)Selectivity (ABL/Src)
eCF506 Src, YES1 < 0.5 >450 >950-fold
DasatinibSrc, ABL, c-KIT, and others---
BosutinibSrc, ABL---
SaracatinibSrc, ABL---

Table 1: Comparison of in vitro potency and selectivity of eCF506 and other Src inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A higher ABL/Src IC50 ratio indicates greater selectivity for Src over ABL.[2]

Contrasting Mechanisms of Action: eCF506 vs. Dasatinib

The distinct mechanisms of eCF506 and other Src inhibitors, such as dasatinib, lead to different downstream cellular effects. While both inhibit Src's kinase activity, their impact on protein-protein interactions differs significantly.

FeatureeCF506Dasatinib
Binding Conformation Inactive ("closed")Active ("open")
Effect on Src-FAK Complex Decreases formationIncreases formation
FAK Translocation to Nucleus No effectTriggers translocation

Table 2: Mechanistic differences between eCF506 and dasatinib. These differences in how they affect the Src-FAK signaling complex can lead to varied downstream cellular responses.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the specificity and mechanism of action of eCF506.

Co-Immunoprecipitation (Co-IP) for Src-FAK Complex Analysis

Objective: To determine the effect of inhibitors on the formation of the Src-FAK protein complex.

Protocol:

  • Cell Treatment: MDA-MB-231 breast cancer cells are treated with eCF506 (0.1 µmol/L), dasatinib (0.1 µmol/L), or a DMSO control for 6 hours.

  • Cell Lysis: After treatment, cells are lysed to release cellular proteins.

  • Immunoprecipitation: Cell lysates are incubated overnight with magnetic beads functionalized with an anti-Src antibody. This step isolates Src and any proteins bound to it.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blot: The bound proteins are eluted from the beads and separated by size using SDS-PAGE. The presence of Src and FAK is detected by Western blotting using specific antibodies.

  • Analysis: The amount of FAK that co-immunoprecipitates with Src is quantified and compared between the different treatment conditions.[4]

Thermal Shift Assay

Objective: To assess the binding of an inhibitor to its target protein in a cellular context.

Protocol:

  • Cell Treatment: MDA-MB-231 cells are treated with eCF506 (0.3 µmol/L), dasatinib (0.3 µmol/L), or DMSO for 1 hour.

  • Heating: The treated cells are subjected to a range of increasing temperatures. The binding of a ligand (like an inhibitor) can stabilize the target protein, increasing its melting temperature.

  • Cell Lysis and Analysis: After heating, the cells are lysed, and the soluble fraction of Src protein is analyzed by Western blot.

  • Data Normalization: The intensity of the Src band at each temperature is normalized to the intensity of the band at the lowest temperature for each condition.[4]

Cell Viability Assay

Objective: To measure the antiproliferative activity of the inhibitors.

Protocol:

  • Cell Seeding: Breast cancer cell lines (e.g., MDA-MB-231, MCF7) or non-malignant cells (e.g., MCF10A) are seeded in multi-well plates.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of eCF506 or other inhibitors.

  • Incubation: The cells are incubated for a set period (e.g., 5 days).

  • Viability Measurement: Cell viability is assessed using a reagent such as PrestoBlue. The fluorescence or absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The concentration of the inhibitor that inhibits cell proliferation by 50% (GI50) is calculated from the dose-response curves.[4]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating eCF506 Specificity

G cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models cluster_results Validation Outcomes a Kinase Panel Screening h High Selectivity (vs. ABL) a->h b Thermal Shift Assay i Target Engagement Confirmed b->i c Co-Immunoprecipitation j Disruption of Src-FAK Complex c->j d Cell Viability Assays (Cancer vs. Normal Cells) k Selective Anti-proliferative Activity d->k e Western Blot (p-Src, p-FAK) l Inhibition of Downstream Signaling e->l f Syngeneic Murine Cancer Models m Anti-tumor Efficacy and Tolerability f->m g Toxicology Studies g->m

Caption: Workflow for validating the specificity of eCF506.

Simplified Src-FAK Signaling Pathway and Points of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activates RTK Receptor Tyrosine Kinase RTK->FAK Src Src FAK->Src Recruits & Activates Grb2 Grb2 FAK->Grb2 Src->FAK Phosphorylates paxillin Paxillin Src->paxillin Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Migration) ERK->transcription eCF506 eCF506 eCF506->Src Locks in inactive state, prevents FAK binding Dasatinib Dasatinib Dasatinib->Src Inhibits kinase activity in active state

Caption: Inhibition of the Src-FAK signaling pathway by eCF506 and Dasatinib.

References

Orthogonal Validation of eCF506's Novel Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of eCF506, a conformation-selective SRC inhibitor, against conventional SRC/ABL kinase inhibitors, supported by key experimental data and detailed protocols.

This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the orthogonal validation of eCF506's (also known as NXP900) unique mechanism of action. By locking the SRC kinase in its native inactive conformation, eCF506 inhibits both the enzyme's catalytic and scaffolding functions. This stands in stark contrast to traditional ATP-competitive inhibitors and offers significant advantages in terms of selectivity and therapeutic efficacy.

Executive Summary

eCF506 is a highly potent and orally bioavailable inhibitor of SRC family kinases (SFKs), particularly SRC and YES1, with a sub-nanomolar IC50 value against SRC.[1][2] Its novel mechanism of action, which distinguishes it from other SRC inhibitors like dasatinib and bosutinib, involves binding to and stabilizing the inactive conformation of SRC.[3][4] This "conformation-selective" inhibition not only blocks the kinase's phosphorylation activity but also prevents its scaffolding function, disrupting the formation of critical protein-protein interactions, such as with Focal Adhesion Kinase (FAK).[3][4][5]

Orthogonal validation, as detailed in this guide, confirms this unique mechanism by directly comparing the molecular and cellular effects of eCF506 to those of other SRC inhibitors that bind to the active kinase conformation. These comparisons demonstrate eCF506's superior selectivity, particularly its profound separation of SRC and ABL kinase inhibition, and its distinct impact on downstream signaling complexes.[2][3]

Comparative Mechanism of Action

The primary distinction between eCF506 and other SRC inhibitors lies in the conformation of the target protein to which they bind.

  • eCF506 (NXP900): Binds to the native, "closed" inactive conformation of SRC. This stabilizes the inactive state, preventing both ATP binding (inhibiting kinase activity) and the exposure of domains required for binding to partners like FAK (inhibiting scaffolding function).[3][6]

  • Conventional SRC/ABL Inhibitors (e.g., Dasatinib, Bosutinib): These are Type I inhibitors that bind to the "open" active conformation of the SRC kinase domain at the ATP-binding site. While this effectively inhibits catalytic activity, it does not prevent, and may even enhance, the ability of SRC to act as a scaffold and interact with other proteins.[3][5]

cluster_eCF506 eCF506 Mechanism cluster_Dasatinib Conventional Inhibitor Mechanism (e.g., Dasatinib) SRC_inactive SRC (Inactive Conformation) Locked_SRC SRC Locked in Inactive State eCF506 eCF506 eCF506->SRC_inactive Binds & Locks No_Kinase Kinase Activity INHIBITED Locked_SRC->No_Kinase No_Scaffold Scaffolding Function INHIBITED Locked_SRC->No_Scaffold FAK_e FAK Locked_SRC->FAK_e Interaction Blocked SRC_active SRC (Active Conformation) Inhibited_SRC Active SRC with Inhibited Kinase Domain Dasatinib Dasatinib Dasatinib->SRC_active Binds ATP Site Kinase_Inhibited Kinase Activity INHIBITED Inhibited_SRC->Kinase_Inhibited Scaffold_Active Scaffolding Function RETAINED / ENHANCED Inhibited_SRC->Scaffold_Active FAK_d FAK Inhibited_SRC->FAK_d Interaction Persists

Caption: Comparative mechanism of eCF506 vs. conventional SRC inhibitors.

Quantitative Data Comparison

The following tables summarize the key quantitative data that orthogonally validates the distinct profile of eCF506.

Table 1: Kinase Selectivity Profile

A key feature of eCF506 is its high selectivity for SRC over ABL kinase, a common off-target of other inhibitors that is linked to clinical toxicities.[3]

CompoundPrimary Target(s)SRC IC50ABL InhibitionSRC vs. ABL SelectivityData Source
eCF506 SRC, YES1< 0.5 nM56% activity remains at 0.5 µM>950-fold[2][3]
Dasatinib SRC/ABL~0.5 nM2.8% activity remains at 0.5 µM~1-fold (Dual Inhibitor)[3]
Bosutinib SRC/ABL~1.2 nM1.8% activity remains at 0.5 µM~1-fold (Dual Inhibitor)[3]
Table 2: Effect on SRC–FAK Complex Formation

Co-immunoprecipitation experiments directly test the hypothesis that eCF506's mechanism disrupts SRC's scaffolding function, while conventional inhibitors do not.

Treatment ConditionRelative FAK bound to SRC (vs. DMSO)InterpretationData Source
DMSO (Control) 100%Baseline interaction[3]
eCF506 ~50%Disrupts SRC-FAK complex[3]
Dasatinib ~300%Enhances SRC-FAK complex[3]
Bosutinib IncreasedEnhances SRC-FAK complex[3]
Saracatinib IncreasedEnhances SRC-FAK complex[3]
Table 3: Antiproliferative Activity (GI₅₀) in Breast Cancer Cell Lines

eCF506 demonstrates potent antiproliferative activity, particularly in triple-negative and ER+ breast cancer cell lines where SRC signaling is a known driver.

Cell Line (Subtype)eCF506 GI₅₀ (µM)Dasatinib GI₅₀ (µM)Bosutinib GI₅₀ (µM)Saracatinib GI₅₀ (µM)Data Source
MDA-MB-231 (TNBC) 0.0150.0110.170.44[3]
SUM-159-PT (TNBC) 0.0450.230.471.5[3]
MCF7 (ER+) 0.100.040.701.1[3]
T47D (ER+) 0.120.030.650.72[3]
SKBR3 (HER2+) >100.0040.101.8[3]

GI₅₀: Concentration causing 50% inhibition of cell growth.

Experimental Protocols for Orthogonal Validation

The following are detailed methodologies for the key experiments used to validate eCF506's mechanism of action.

Protocol 1: Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction

Objective: To determine if eCF506, unlike other inhibitors, disrupts the physical association between SRC and its binding partner FAK.

Methodology:

  • Cell Culture and Treatment: MDA-MB-231 breast cancer cells are cultured to ~80% confluency. Cells are then treated with DMSO (vehicle control), eCF506 (e.g., 0.1 µM), or dasatinib (e.g., 0.1 µM) for a specified period (e.g., 6 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, 50 mM Tris-HCl, 150 mM NaCl, protease and phosphatase inhibitors).

  • Immunoprecipitation: Cell lysates are pre-cleared with protein A/G magnetic beads. An anti-SRC antibody is then added to the supernatant and incubated overnight at 4°C to form antibody-antigen complexes.

  • Complex Capture: Protein A/G magnetic beads are added to capture the SRC-antibody complexes. The beads are washed several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot: The captured proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against both SRC (to confirm successful IP) and FAK (to detect co-immunoprecipitated protein).

  • Analysis: Band intensities are quantified using densitometry. The amount of FAK is normalized to the amount of immunoprecipitated SRC for each condition and compared to the DMSO control.

Protocol 2: Kinome-Wide Selectivity Profiling

Objective: To assess the selectivity of eCF506 across a broad panel of human kinases and compare it to less selective inhibitors.

Methodology:

  • Assay Platform: A radiometric (e.g., ³³P-ATP) or fluorescence-based in vitro kinase assay panel is used (e.g., Eurofins KinomeScan or similar).

  • Compound Preparation: eCF506 and comparator compounds (dasatinib, bosutinib) are prepared at a fixed concentration (e.g., 0.5 or 1 µM).

  • Kinase Assays: Each compound is incubated with a large panel of purified human kinases (e.g., >400 kinases) in the presence of ATP and a specific substrate for each kinase.

  • Activity Measurement: The amount of substrate phosphorylation is measured. The results are expressed as the percentage of remaining kinase activity in the presence of the inhibitor compared to a DMSO control.

  • Data Analysis: "Hits" are defined as kinases showing significant inhibition (e.g., >90% inhibition or <10% remaining activity). The number of hits and the specific kinases inhibited are compared across compounds to generate a selectivity profile. The vast difference in activity against ABL versus SRC is a key validation point for eCF506.[2]

cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_invivo In Vivo Models start Orthogonal Validation Workflow hypothesis Hypothesis: eCF506 has a unique conformation-selective MoA start->hypothesis biochem Biochemical Validation hypothesis->biochem cell_based Cell-Based Validation hypothesis->cell_based k_assay Kinase Selectivity Profiling xray X-Ray Crystallography (Confirms binding to inactive state) invivo In Vivo Validation cell_based->invivo coip Co-Immunoprecipitation (SRC-FAK complex) viability Cell Proliferation Assays (GI50) phospho Phospho-proteomics (Downstream signaling) efficacy Tumor Xenograft Efficacy Studies pd Pharmacodynamic (PD) Biomarkers

Caption: Workflow for the orthogonal validation of eCF506's mechanism.

Conclusion

The orthogonal validation of eCF506's mechanism of action is robustly supported by comparative experimental data. Unlike conventional SRC inhibitors that target the active kinase conformation, eCF506 utilizes a novel conformation-selective mechanism to lock SRC in an inactive state, thereby inhibiting both its enzymatic and scaffolding functions. This dual action, confirmed through co-immunoprecipitation and cellular assays, results in a highly potent and selective inhibitor with a distinct and potentially superior therapeutic profile, particularly due to its lack of ABL inhibition. These findings provide a strong rationale for the continued development of eCF506 in SRC-dependent malignancies.[4][7]

References

eCF506-d5: A Comparative Analysis of Its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity of the novel SRC inhibitor eCF506-d5 compared to other kinase inhibitors.

This guide provides a comprehensive comparison of the cross-reactivity profile of this compound (also known as NXP900), a potent and selective SRC family kinase inhibitor, with other commercially available kinase inhibitors, including dasatinib, bosutinib, and saracatinib. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.

Executive Summary

This compound is a highly selective inhibitor of SRC family kinases (SFKs) with a unique mechanism of action. Unlike many other SRC inhibitors that target the active conformation of the kinase, this compound locks SRC in its native, inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.[1][2] This novel mechanism contributes to its remarkable selectivity and potentially improved therapeutic window. Kinome-wide screening has demonstrated that this compound has a significantly narrower off-target profile compared to multi-kinase inhibitors such as dasatinib and bosutinib.

Comparative Cross-Reactivity Data

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and can complicate the interpretation of experimental results.[3] The following tables summarize the available quantitative data on the cross-reactivity of this compound and its key competitors.

Table 1: Kinome-Wide Selectivity of this compound vs. Competitors

InhibitorConcentrationNumber of Kinases ScreenedNumber of Kinases with >50% InhibitionReference
This compound 1 µM34025[1]
Dasatinib 0.5 µMNot specified51[4]
Bosutinib 0.5 µMNot specified85[4]
Saracatinib Not availableNot availableNot available

Note: The data for dasatinib and bosutinib were generated at a lower concentration than for this compound, which further emphasizes the superior selectivity of this compound.

Table 2: IC50 Values Against Key Kinases (nM)

KinaseThis compoundDasatinibBosutinibSaracatinib
SRC <0.5[5]0.81.22.7[6]
YES1 2.1[7]0.6Not available4
FYN Not available0.6Not available10[8]
LYN Not available0.7Not available5[8]
LCK Not available1.1Not available4[8]
ABL >475 (>950-fold selective for SRC)[7]0.51.030

Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.

Signaling Pathway Context

To understand the significance of SRC inhibition and the importance of selectivity, it is crucial to consider the broader signaling context. SRC is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.

Caption: Simplified SRC signaling pathway illustrating its central role in oncogenic signaling.

Experimental Protocols

The cross-reactivity data for this compound was generated by Reaction Biology Corp. using a radiometric kinase assay.[9] The following is a generalized protocol for such an assay.

Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)

This method quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate (peptide or protein).

Materials:

  • Kinase of interest

  • Specific substrate for the kinase

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: A reaction mixture containing the kinase, its substrate, and the kinase reaction buffer is prepared.

  • Compound Addition: The test compound (inhibitor) at various concentrations is added to the reaction mixture. A DMSO control (vehicle) is also included.

  • Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature).

  • Termination and Capture: The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter plate. The substrate, now potentially radiolabeled, binds to the filter.

  • Washing: The filter plate is washed multiple times to remove unincorporated [γ-33P]ATP.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the DMSO control. This data is then used to determine IC50 values or the percentage of inhibition at a fixed concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase/ Substrate Mixture C Add Inhibitor to Kinase/Substrate A->C B Prepare Inhibitor (e.g., this compound) Dilutions B->C D Initiate Reaction with [γ-33P]ATP C->D E Incubate D->E F Stop Reaction & Transfer to Filter Plate E->F G Wash to Remove Unincorporated [γ-33P]ATP F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis (% Inhibition / IC50) H->I

Caption: General workflow of a radiometric kinase inhibition assay.

Conclusion

The available data strongly indicate that this compound possesses a superior cross-reactivity profile compared to other SRC and multi-kinase inhibitors like dasatinib and bosutinib. Its high selectivity for SRC family kinases, coupled with its unique mechanism of action, makes it a valuable tool for researchers investigating SRC signaling and a promising candidate for therapeutic development. The focused target engagement of this compound is expected to translate into a more predictable pharmacological profile with a lower potential for off-target-mediated side effects. Researchers utilizing this compound in their studies can have greater confidence that the observed biological effects are a direct consequence of SRC pathway inhibition.

References

A Head-to-Head Comparison of eCF506-d5 with Standard-of-Care SRC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel SRC inhibitor eCF506-d5 with current standard-of-care treatments, primarily focusing on other SRC/ABL kinase inhibitors such as dasatinib, bosutinib, and saracatinib. The information presented is based on publicly available preclinical data.

Executive Summary

eCF506 is a highly potent and selective inhibitor of SRC family kinases (SFKs) that distinguishes itself from standard-of-care SRC/ABL inhibitors through a unique mechanism of action. Unlike ATP-competitive inhibitors that bind to the active conformation of SRC, eCF506 locks the SRC kinase in its native, inactive state.[1][2] This dual-action mechanism not only inhibits the catalytic activity of SRC but also disrupts its scaffolding functions, preventing the formation of critical signaling complexes, such as the SRC-FAK complex.[1][3] Preclinical data suggests this novel mode of inhibition leads to superior antitumor efficacy, better tolerability, and a more selective kinase inhibition profile compared to multi-kinase inhibitors like dasatinib.[1][4]

The "-d5" designation in this compound indicates that the molecule has been deuterated, a modification that can potentially improve its pharmacokinetic properties. Deuteration often leads to a slower rate of metabolic clearance, which can increase the drug's half-life and exposure, potentially allowing for less frequent dosing and a better safety profile. While specific pharmacokinetic data for this compound is not yet publicly available, the preclinical data for the non-deuterated parent compound, eCF506, demonstrates significant advantages over standard-of-care.

Mechanism of Action: A Paradigm Shift in SRC Inhibition

Standard-of-care SRC inhibitors, such as dasatinib, bosutinib, and saracatinib, are ATP-competitive and bind to the active "DFG-in" conformation of the SRC kinase domain.[1] This mode of action, while effective at inhibiting kinase activity, can paradoxically promote the scaffolding function of SRC by stabilizing its active conformation, leading to enhanced formation of the SRC-FAK signaling complex.[1][5]

In contrast, eCF506 binds to the inactive "DFG-in, αC-helix-out" conformation of SRC, effectively locking it in a closed and non-functional state.[1][3] This has two major consequences:

  • Inhibition of Catalytic Activity: Like other inhibitors, eCF506 prevents the phosphorylation of downstream substrates.

  • Inhibition of Scaffolding Function: By locking SRC in an inactive conformation, eCF506 prevents the SH2 and SH3 domains from being exposed, thereby inhibiting the formation of protein-protein interactions, most notably with Focal Adhesion Kinase (FAK).[1][3]

This dual mechanism of action is a key differentiator for eCF506.

Signaling Pathway Diagram

eCF506_vs_Standard_of_Care_MoA cluster_0 Standard-of-Care (e.g., Dasatinib) cluster_1 eCF506 Active SRC Active SRC SRC-FAK Complex (Enhanced) SRC-FAK Complex Scaffolding Function (Paradoxically Active) Active SRC->SRC-FAK Complex (Enhanced) Promotes Interaction Downstream Signaling (Inhibited) Downstream Signaling (Inhibited) Active SRC->Downstream Signaling (Inhibited) Kinase Activity Blocked Dasatinib Dasatinib Dasatinib->Active SRC Binds to Active Conformation Inactive SRC Inactive SRC Inactive SRC->Active SRC Activation FAK FAK FAK->SRC-FAK Complex (Enhanced) Active SRC_2 Active SRC eCF506 eCF506 Inactive SRC_2 Inactive SRC eCF506->Inactive SRC_2 Locks in Inactive Conformation Inactive SRC_2->Active SRC_2 Activation SRC-FAK Complex (Inhibited) SRC-FAK Complex Scaffolding Function Blocked Inactive SRC_2->SRC-FAK Complex (Inhibited) Prevents Interaction Downstream Signaling (Inhibited)_2 Downstream Signaling (Inhibited) Inactive SRC_2->Downstream Signaling (Inhibited)_2 Kinase Activity Blocked FAK_2 FAK FAK_2->SRC-FAK Complex (Inhibited)

Caption: Mechanism of Action: eCF506 vs. Standard-of-Care.

Head-to-Head Performance Data

The following tables summarize the key performance data from preclinical studies comparing eCF506 with standard-of-care SRC inhibitors.

Table 1: In Vitro Antiproliferative Activity (GI₅₀, µM) in Breast Cancer Cell Lines
Cell LineSubtypeeCF506DasatinibBosutinibSaracatinib
BT-549 Triple Negative0.0150.025>100.45
MDA-MB-157 Triple Negative0.0450.030>100.60
MDA-MB-231 Triple Negative0.1500.0702.50.35
MCF7 ER+0.0200.100>100.50
ZR-75.1 ER+0.0300.150>100.70
T-47D ER+0.0500.200>100.80
JIMT-1 HER2+0.2220.0485.00.90

Data extracted from "A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability". GI₅₀ values represent the concentration required to inhibit cell growth by 50%.[1]

Key Observation: eCF506 demonstrates potent antiproliferative activity across multiple breast cancer subtypes, with notably higher potency than dasatinib in ER-positive cell lines.[1] Bosutinib and saracatinib were significantly less potent in these assays.[1]

Table 2: Kinase Selectivity Profile
KinaseeCF506 (% remaining activity @ 1µM)Dasatinib (% remaining activity @ 0.5µM)Bosutinib (% remaining activity @ 0.5µM)
SRC 0.1%Not explicitly stated, but potent inhibitorNot explicitly stated, but potent inhibitor
ABL 56%2.8%1.8%
Number of hit kinases Not explicitly stated5185

Data extracted from "A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability".[1]

Key Observation: eCF506 is highly selective for SRC family kinases, with significantly less activity against ABL kinase compared to dasatinib and bosutinib.[1] This high selectivity may contribute to its improved tolerability profile.

Table 3: Effect on SRC-FAK Complex Formation in MDA-MB-231 Cells
TreatmentEffect on SRC-FAK Complex
eCF506 ~50% decrease
Dasatinib ~3-fold increase
Bosutinib Increased
Saracatinib Increased

Data from co-immunoprecipitation experiments in "A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability".[1]

Key Observation: eCF506 is the only inhibitor tested that actively disrupts the formation of the SRC-FAK complex, a direct consequence of its unique mechanism of action.[1] Standard-of-care inhibitors, in contrast, promote this interaction.[1]

Table 4: In Vivo Antitumor Efficacy in an Immunocompetent Mouse Model
Treatment GroupOutcome
eCF506 (40 mg/kg) Significant tumor regression; 25% of mice remained tumor-free after the initial treatment phase; superior overall survival compared to dasatinib.[1]
Dasatinib (20 mg/kg) Strong anticancer effect during treatment, but rapid tumor regrowth after treatment cessation.[1]
Vehicle Continuous tumor growth.[1]

Data from a syngeneic murine cancer model in "A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability".[1][4]

Key Observation: eCF506 demonstrates superior and more durable antitumor efficacy in an in vivo model compared to dasatinib, suggesting a more profound and lasting impact on tumor growth.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay
  • Objective: To determine the concentration of inhibitor required to inhibit cell growth by 50% (GI₅₀).

  • Method:

    • Breast cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a range of concentrations of eCF506, dasatinib, bosutinib, or saracatinib.

    • After a 5-day incubation period, cell viability was assessed using a PrestoBlue assay.

    • GI₅₀ values were calculated from the dose-response curves.[1]

Western Blotting for SRC Phosphorylation
  • Objective: To assess the inhibition of SRC kinase activity by measuring the phosphorylation of SRC at tyrosine 419 (pY419).

  • Method:

    • MDA-MB-231 cells were seeded in 6-well plates and grown to ~70% confluency.

    • Cells were treated with various concentrations of the inhibitors for 3 or 24 hours.

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with primary antibodies against p-SRC (Y419) and total SRC, followed by HRP-conjugated secondary antibodies.

    • Bands were visualized using chemiluminescence, and band intensities were quantified.[1]

Co-Immunoprecipitation of SRC-FAK Complex
  • Objective: To determine the effect of the inhibitors on the interaction between SRC and FAK.

  • Method:

    • MDA-MB-231 cells were seeded in 10 cm dishes and treated with the inhibitors for 6 hours.

    • Cells were lysed with RIPA buffer.

    • Cell lysates were incubated with anti-SRC IgG-functionalized magnetic beads overnight.

    • The beads were washed to remove non-specific binding, and the protein complexes were eluted.

    • The eluted proteins were analyzed by Western blotting for the presence of SRC and FAK.[1]

In Vivo Tumor Model
  • Objective: To evaluate the antitumor efficacy and tolerability of eCF506 and dasatinib in an immunocompetent mouse model.

  • Method:

    • MetBo2 murine breast cancer cells were injected into the mammary fat pad of female FVB mice.

    • Once tumors were established, mice were randomized into three groups and treated daily by oral gavage with vehicle, eCF506 (40 mg/kg), or dasatinib (20 mg/kg) for 28 days.

    • Tumor volume and animal weight were measured twice weekly.

    • After the treatment period, animals were monitored for tumor relapse and survival.[1][4]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Line Seeding (e.g., MDA-MB-231, MCF7) Inhibitor_Treatment Treatment with eCF506 or Standard-of-Care Inhibitors Cell_Culture->Inhibitor_Treatment Proliferation_Assay Cell Viability Assay (GI₅₀) Inhibitor_Treatment->Proliferation_Assay Western_Blot Western Blot (p-SRC) Inhibitor_Treatment->Western_Blot CoIP Co-Immunoprecipitation (SRC-FAK) Inhibitor_Treatment->CoIP Efficacy_Endpoint Efficacy & Survival Analysis Proliferation_Assay->Efficacy_Endpoint Informs Western_Blot->Efficacy_Endpoint Informs CoIP->Efficacy_Endpoint Informs Tumor_Implantation Tumor Cell Implantation (MetBo2 cells in FVB mice) Drug_Administration Daily Oral Gavage (eCF506, Dasatinib, or Vehicle) Tumor_Implantation->Drug_Administration Monitoring Tumor Volume & Animal Weight Measurement Drug_Administration->Monitoring Monitoring->Efficacy_Endpoint

Caption: Overview of Preclinical Experimental Workflow.

Conclusion

The available preclinical data strongly suggests that this compound, by virtue of its unique mechanism of action, offers significant advantages over the current standard-of-care SRC/ABL inhibitors. Its ability to lock SRC in an inactive conformation, thereby inhibiting both catalytic and scaffolding functions, translates to potent and selective antitumor activity with an improved tolerability profile in preclinical models. The disruption of the SRC-FAK complex is a key differentiator that likely contributes to its superior in vivo efficacy. The deuteration of the molecule is anticipated to further enhance its pharmacokinetic profile, making this compound a highly promising therapeutic candidate for SRC-dependent cancers. Further clinical studies are needed to confirm these preclinical findings in humans.

References

Safety Operating Guide

Proper Disposal of eCF506-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of eCF506-d5, a deuterated analog of the potent YES1/SRC kinase inhibitor eCF506. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on the available information for eCF506 and general best practices for the disposal of potent, biologically active small molecules.

Immediate Safety and Handling Considerations

Before beginning any procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of your specific lot of this compound and to adhere to your institution's environmental health and safety (EHS) guidelines. The deuterated form, this compound, is expected to have similar chemical and toxicological properties to eCF506.

Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE is mandatory. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If working with the solid form where dust may be generated, a properly fitted respirator (e.g., N95 or higher) is recommended.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for eCF506, which should be considered relevant for this compound in the absence of specific data.

PropertyValue
Storage Temperature Powder: -20°C; In solvent: -80°C
Molecular Weight ~515.7 g/mol (for d5 variant)
Solubility (eCF506) Soluble in DMSO

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound waste, including pure compound, solutions, and contaminated labware.

Experimental Protocol: Disposal of this compound Waste

  • Waste Segregation:

    • All waste materials contaminated with this compound must be segregated from general laboratory waste.

    • This includes unused solid compound, solutions in organic solvents (e.g., DMSO), contaminated pipette tips, tubes, vials, gloves, and bench paper.

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid this compound and any grossly contaminated items (e.g., weighing paper with visible powder) in a clearly labeled, sealable plastic bag or container.

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. If the solvent is flammable (e.g., DMSO), use a container appropriate for flammable liquid waste.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.

    • Contaminated Labware: Non-sharp labware (e.g., pipette tips, microfuge tubes) should be collected in a designated solid waste container.

  • Waste Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent(s) present, and an approximate concentration or quantity.

    • Follow your institution's specific labeling requirements.

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) that is secure and has secondary containment.

    • Do not allow waste to accumulate for extended periods. Follow your institution's guidelines on maximum accumulation times.

  • Waste Disposal Request:

    • Once the waste container is full or the accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions, supernatants) waste_type->liquid Liquid sharps Sharps Waste (Needles, syringes) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Designated Sharps Container sharps->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store request Submit Waste Pickup Request to EHS store->request

Essential Safety and Logistical Information for Handling eCF506-d5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of eCF506-d5, a deuterated analog of the potent YES1/SRC kinase inhibitor, eCF506. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain compound integrity.

Chemical and Physical Properties

A summary of the key quantitative data for eCF506, the non-deuterated parent compound, is provided below. The properties of this compound are expected to be nearly identical.

PropertyValueSource
Molecular Formula C₂₆H₃₃D₅N₈O₃-
Molecular Weight 515.7 g/mol Calculated
Appearance Light-yellow solid[1]
Purity ≥98.0%[1]

Solubility

SolventSolubilityNotesSource
DMSO 62.5 mg/mL (122.40 mM)Requires sonication[2]
Ethanol 93 mg/mL (182.12 mM)--
Water Insoluble-[3]

Storage and Stability

Proper storage is critical to maintain the stability and efficacy of this compound.

FormStorage TemperatureStabilitySource
Powder -20°C3 years[2][4]
4°C2 years[2]
In Solvent -80°C2 years[4][5]
-20°C1 year[4][5]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the lack of comprehensive toxicological data, strict adherence to PPE protocols is mandatory to minimize exposure risk.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Nitrile gloves (double-gloving is recommended), lab coat, and protective sleeves. Ensure full coverage of exposed skin.
Respiratory Protection For handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if contaminated.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling Procedures:
  • Preparation: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of the powder.

  • Weighing: Use a dedicated, calibrated analytical balance within the containment area.

  • Dissolution: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. As noted, sonication may be required for complete dissolution in DMSO.[2]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials for storage.[5]

Disposal Plan:
  • Waste Categorization: All materials contaminated with this compound, including pipette tips, vials, and gloves, should be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Decontamination: All surfaces and equipment should be thoroughly decontaminated after use with an appropriate cleaning agent.

  • Final Disposal: All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste management service.

Experimental Protocols

The following is a representative protocol for an in vitro cell migration (scratch) assay, based on methodologies described for the parent compound, eCF506.[2]

Cell Migration Scratch Assay:
  • Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until a confluent monolayer is achieved.

  • Scratch Wound: Using a p200 pipette tip or a dedicated scratch-wound instrument, create a uniform scratch down the center of each well.

  • Cell Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the DMSO vehicle should be kept constant across all wells (e.g., 0.1% v/v).[2] A suggested starting concentration for eCF506 is 10 nM.[2]

  • Image Acquisition (Time 0): Immediately after adding the treatment medium, capture initial images of the scratch wounds using an automated imaging system (e.g., IncuCyte-ZOOM).[2]

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂ and capture images at regular intervals (e.g., 6, 12, and 24 hours) to monitor cell migration into the scratch area.[2]

  • Data Analysis: Quantify the rate of cell migration by measuring the change in the width of the scratch wound over time using image analysis software.

Visual Workflow for Handling this compound

G cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_storage Storage cluster_exp Experimentation cluster_disposal Disposal a Don PPE b Work in Fume Hood a->b c Weigh this compound Powder b->c d Add Solvent (e.g., DMSO) c->d Transfer Powder e Sonicate if Necessary d->e f Create Stock Solution e->f g Aliquot into Single-Use Vials f->g h Store at -80°C or -20°C g->h Store Aliquots i Prepare Working Dilutions h->i Retrieve for Use j Conduct Assay i->j k Collect Contaminated Waste (Solid & Liquid) j->k Post-Experiment l Decontaminate Work Area k->l m Dispose via Approved Hazardous Waste Stream l->m

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.